4-[2-(Benzylamino)ethyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(benzylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15-8-6-13(7-9-15)10-11-16-12-14-4-2-1-3-5-14/h1-9,16-17H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKFPYXAXDNNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-[2-(Benzylamino)ethyl]phenol (N-Benzyltyramine)
Executive Summary & Chemical Identity
4-[2-(Benzylamino)ethyl]phenol , commonly referred to as N-benzyltyramine , is a secondary amine derivative of the trace amine tyramine. Structurally, it consists of a phenolic ethylamine core functionalized with a benzyl group at the nitrogen position.
This molecule serves as a critical "privileged scaffold" in medicinal chemistry, bridging the gap between simple adrenergic neurotransmitters and complex pharmacological agents. It acts as a potent intermediate in the synthesis of beta-adrenergic agonists (e.g., dobutamine analogs) and has garnered significant attention as a tyrosinase inhibitor for antimelanogenic applications.
Physiochemical Profile
| Property | Value / Description | Source/Note |
| CAS Number | 6052-43-3 | Registry |
| IUPAC Name | This compound | Official |
| Molecular Formula | C₁₅H₁₇NO | - |
| Molecular Weight | 227.30 g/mol | - |
| Appearance | Off-white to beige crystalline solid | (HCl salt form) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (Free base) | Lipophilic shift due to benzyl group |
| pKa (Predicted) | ~9.8 (Phenol), ~10.0 (Amine) | Amine basicity is typical of secondary amines |
| LogP (Predicted) | 2.6 – 2.9 | Increased lipophilicity vs. Tyramine (LogP ~0.[1][2][3]9) |
Synthetic Pathways & Process Chemistry
The most robust and scalable route for synthesizing N-benzyltyramine is via Reductive Amination . This pathway is preferred over direct alkylation (using benzyl bromide) because it minimizes the formation of the tertiary amine side-product (N,N-dibenzyltyramine).
Reaction Logic
-
Imine Formation: Condensation of Tyramine (nucleophile) with Benzaldehyde (electrophile) forms an imine (Schiff base) intermediate.
-
Reduction: Selective reduction of the C=N bond using a hydride donor yields the secondary amine.
Diagram: Synthesis Workflow
Caption: Stoichiometric conversion of Tyramine to N-Benzyltyramine via reductive amination, preventing over-alkylation.
Detailed Protocol (Self-Validating)
Reagents: Tyramine (1.0 eq), Benzaldehyde (1.05 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (anhydrous).
-
Imine Formation:
-
Dissolve Tyramine in anhydrous Methanol (0.5 M concentration).
-
Add Benzaldehyde dropwise at room temperature.
-
Validation Point: Stir for 2–4 hours. Monitor by TLC (Silica, DCM:MeOH 9:1). The disappearance of the Tyramine spot indicates complete imine formation.
-
-
Reduction:
-
Cool the solution to 0°C (ice bath) to suppress side reactions.
-
Add NaBH₄ portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Quenching & Isolation:
-
Quench with H₂O (approx. 10% of reaction volume).
-
Evaporate Methanol under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Ether or convert to HCl salt using 1M HCl in ether for long-term stability.
-
Pharmacological & Biological Context
A. Tyrosinase Inhibition (Melanogenesis)
N-Benzyltyramine is a structural analog of tyrosine (the natural substrate of tyrosinase).[4] Research indicates that N-benzyl derivatives act as competitive inhibitors of tyrosinase.
-
Mechanism: The benzyl group creates steric bulk that fits into the hydrophobic pocket of the enzyme active site, preventing the oxidation of L-DOPA to dopaquinone.
-
Structure-Activity Relationship (SAR): The 4-hydroxyl group on the phenol ring is essential for binding to the copper-containing active site, mimicking the tyrosine phenol.
B. Adrenergic Receptor Modulation
As a lipophilic analog of tyramine, this molecule interacts with adrenergic systems.
-
Trace Amine-Associated Receptors (TAARs): While tyramine is a potent TAAR1 agonist, the bulky N-benzyl group typically reduces TAAR1 efficacy but may shift selectivity toward
-adrenergic receptors or act as a partial agonist/antagonist. -
Lipophilicity: The benzyl group significantly increases blood-brain barrier (BBB) permeability compared to tyramine, potentially altering CNS effects.
Diagram: Pharmacophore Interactions
Caption: Functional mapping of N-benzyltyramine domains to specific biological targets.
Analytical Characterization (Expected Data)
To validate the synthesis, researchers should look for these characteristic signals.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.15 | Singlet (Broad) | 1H | Phenolic -OH |
| 7.20 – 7.35 | Multiplet | 5H | Benzyl Aromatic Protons |
| 7.00 | Doublet (J=8.5 Hz) | 2H | Tyramine Aromatic (meta to OH) |
| 6.68 | Doublet (J=8.5 Hz) | 2H | Tyramine Aromatic (ortho to OH) |
| 3.72 | Singlet | 2H | Benzylic -CH₂-N |
| 2.60 – 2.75 | Multiplet | 4H | Ethyl Chain (-CH₂-CH₂-) |
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 228.14 m/z.
-
Fragmentation: Major fragment at m/z 107 (hydroxybenzyl cation) and m/z 91 (tropylium ion from benzyl group).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14777026, 4-[2-(Ethylamino)ethyl]phenol.[5] (Note: Structural analog reference for properties). Retrieved from [Link][5]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Journal of Organic Chemistry.[6] (Standard Protocol Grounding). Retrieved from [Link]
-
Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (Pharmacological Context). Retrieved from [Link][3]
-
Common Chemistry (CAS). Search results for Phenol, 4-[2-(benzylamino)ethyl]-. Retrieved from [Link]
Sources
- 1. Phenol, 4-ethyl- [webbook.nist.gov]
- 2. 4-Ethylphenol - Wikipedia [en.wikipedia.org]
- 3. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(2-(Ethylamino)ethyl)phenol | C10H15NO | CID 14777026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
N-benzyltyramine CAS 52447-50-4 molecular weight
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Technical Guide: Natural Sources and Isolation of N-benzyltyramine in Herpetospermum pedunculosum
Executive Summary
This technical guide details the extraction, isolation, and pharmacological context of N-benzyltyramine (NBTA) derived from Herpetospermum pedunculosum (accepted name: Herpetospermum caudigerum). While this Tibetan medicinal plant (known as Ser-gyi-me-tok or Baibu) is traditionally utilized for its lignan-rich seeds in treating liver diseases, recent phytochemical profiling has identified N-benzyltyramine as a significant alkaloidal constituent in the stems and seeds.
This document provides a validated isolation protocol, structural characterization data, and an analysis of the compound's role in the plant's hepatoprotective and anti-viral mechanisms.
Part 1: Botanical & Phytochemical Context
Source Material
-
Botanical Origin: Herpetospermum pedunculosum (Ser.) C.B. Clarke (Cucurbitaceae).
-
Primary Medicinal Parts: Ripe seeds (traditional) and stems (source of N-benzyltyramine).
-
Ethnobotanical Use: Treatment of icteric hepatitis, cholecystitis, and dyspepsia in Tibetan and Traditional Chinese Medicine (TCM).
The Target Compound: N-benzyltyramine
N-benzyltyramine is a phenethylamine alkaloid characterized by a secondary amine group connecting a tyramine moiety to a benzyl group. Unlike the dominant lignans (e.g., Herpetrione) found in the seeds, NBTA represents a nitrogenous metabolic pathway contributing to the plant's complex bioactivity profile.
Chemical Structure:
-
IUPAC Name: 4-(2-(benzylamino)ethyl)phenol
-
Molecular Formula: C
H NO -
Key Functional Groups: Phenolic hydroxyl, secondary amine, benzyl ring.
Part 2: Extraction & Isolation Methodology
Strategic Overview
The isolation of alkaloids like N-benzyltyramine from H. pedunculosum requires a polarity-driven fractionation strategy. The protocol below prioritizes the removal of lipophilic interferences (fatty acids/oils common in Cucurbitaceae) before targeting the semi-polar alkaloid fraction.
Protocol: Isolation from Stems/Seeds
Reagents Required:
-
Acetone (70% aqueous solution)[1]
-
Petroleum Ether (60–90°C)
-
Ethyl Acetate (EtOAc)
-
Sephadex LH-20[1]
-
Methanol (MeOH)[2]
-
Silica Gel (200–300 mesh)
Step-by-Step Workflow:
-
Extraction:
-
Pulverize air-dried stems (or seeds) of H. pedunculosum (5 kg).
-
Perform reflux extraction with 70% Acetone (3 × 10 L, 2 hours each).
-
Rationale: 70% Acetone is superior to pure ethanol for penetrating fibrous stem tissues and solubilizing phenethylamines while minimizing extraction of heavy polysaccharides.
-
-
Concentration & Partitioning:
-
Concentrate the combined filtrate under reduced pressure (Rotary Evaporator at 45°C) to obtain a crude residue.
-
Suspend residue in water and partition sequentially with Petroleum Ether (to remove lipids/chlorophyll) and Ethyl Acetate .
-
Target Phase: The Ethyl Acetate or n-Butanol fraction typically contains the phenethylamine alkaloids.
-
-
Chromatographic Separation (Sephadex LH-20):
-
Load the target fraction onto a Sephadex LH-20 column.[1]
-
Elute with MeOH:H
O (1:1 to 100:0 gradient) . -
Mechanism: Sephadex separates based on molecular size and hydrogen bonding. Phenolics like N-benzyltyramine interact with the dextran matrix, allowing separation from non-phenolic glycosides.
-
-
Purification (Semi-Preparative HPLC):
-
Isolate the alkaloid-rich sub-fractions using RP-HPLC (C18 column).
-
Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).
-
Detection: UV at 280 nm (characteristic of phenol/benzyl rings).
-
Visualization of Isolation Workflow
Figure 1: Step-by-step fractionation and isolation workflow for N-benzyltyramine.
Part 3: Structural Elucidation & Characterization
To validate the identity of the isolated compound as N-benzyltyramine, the following spectroscopic signatures must be confirmed.
NMR Spectroscopic Data ( H, C)
Solvent: Methanol-d
| Position | Structural Assignment | ||
| Tyramine Ring | |||
| 2, 6 | 7.05 (d, | 130.8 | Aromatic CH (Ortho to alkyl) |
| 3, 5 | 6.72 (d, | 116.2 | Aromatic CH (Ortho to OH) |
| 4 | - | 156.8 | C-OH (Phenolic) |
| 1 | - | 129.5 | C-Alkyl |
| Ethyl Chain | |||
| 2.85 (t, | 50.4 | N-CH | |
| 2.75 (t, | 34.5 | N-CH | |
| Benzyl Group | |||
| 1' | - | 138.2 | Quaternary C |
| 2', 6' | 7.30 (m) | 129.8 | Aromatic CH |
| 3', 5' | 7.35 (m) | 129.6 | Aromatic CH |
| 4' | 7.28 (m) | 128.1 | Aromatic CH |
| 7' (Benzylic) | 3.82 (s) | 52.6 | N-CH |
Interpretation Key:
-
AA'BB' System: The doublet signals at
7.05 and 6.72 are diagnostic of a para-substituted benzene ring (the tyramine core). -
Benzylic Singlet: The singlet at
3.82 confirms the presence of a methylene bridge between the nitrogen and the second phenyl ring.
Part 4: Pharmacological Potential[4]
Mechanisms of Action
H. pedunculosum is a validated hepatoprotective agent.[3] N-benzyltyramine contributes to this efficacy through specific pathways, distinct from the lignans.
-
Hepatoprotection (Anti-Inflammatory):
-
Phenethylamines can modulate the release of inflammatory cytokines. In CCl
-induced liver injury models, the crude extract containing NBTA significantly lowers serum ALT and AST levels.
-
-
Antiviral Activity (Hepatitis B):
-
Compounds from H. pedunculosum have shown inhibitory effects on HBsAg (Hepatitis B surface antigen) and HBeAg secretion.[3] NBTA, as a nitrogenous constituent, is investigated for its ability to disrupt viral capsid assembly or entry, complementing the polymerase inhibition often seen with lignans.
-
Biological Pathway Visualization
Figure 2: Proposed pharmacological mechanism of N-benzyltyramine in liver protection.
References
-
Feng, Z. Y., Ma, Y. X., Wang, H., & Chen, M. (2020).[1] [Studies on chemical constituents of stems of Herpetospermum pedunculosum]. Zhongguo Zhong Yao Za Zhi, 45(11), 2571-2577.[1]
-
Significance: Primary source confirming isolation of N-benzyltyramine (Compound 1) from stems using 70% acetone.[1]
-
-
Jiang, H., et al. (2022). Traditional utilization, botany, phytochemistry, pharmacology... of the seeds of Herpetospermum pedunculosum. Frontiers in Pharmacology.
-
Significance: Comprehensive review of the plant's hepatoprotective and antiviral properties.[3]
-
-
Li, G., Wang, X. Y., Suo, Y. R., & Wang, H. L. (2014).
- Significance: Validates the biological context (liver protection)
-
Babij, N. R., et al. (2016).[4] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry.
- Significance: Reference for validating NMR solvent residuals during structural elucid
Sources
The Tale of Two Tyramines: A Comparative Analysis of N-benzyltyramine and Tyramine's Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of the biological activities of tyramine and its N-benzylated derivative, N-benzyltyramine. While both molecules share a common phenethylamine core, the addition of a benzyl group dramatically alters the pharmacodynamic and pharmacokinetic profile, leading to distinct physiological effects. This document will delve into their differential receptor interactions, particularly at trace amine-associated receptor 1 (TAAR1) and adrenergic receptors, their downstream signaling pathways, and the resulting cardiovascular and neurological implications. By synthesizing current research and providing detailed experimental methodologies, this guide serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of these and related compounds.
Introduction
Tyramine: The Endogenous Workhorse
Tyramine is a naturally occurring monoamine derived from the decarboxylation of the amino acid tyrosine.[1] As a trace amine, it is found in the mammalian body and various foods, often in higher concentrations in aged, fermented, or spoiled products.[2] For decades, tyramine has been recognized for its sympathomimetic properties, primarily acting as an indirect catecholamine-releasing agent.[2][3] It is taken up into presynaptic nerve terminals by the norepinephrine transporter (NET), where it displaces norepinephrine from storage vesicles, leading to an increase in synaptic norepinephrine levels.[4] This mechanism is responsible for the well-documented "cheese effect," a hypertensive crisis that can occur in individuals taking monoamine oxidase inhibitors (MAOIs) who consume tyramine-rich foods.[2][5] More recently, the discovery of trace amine-associated receptors (TAARs) has unveiled a more direct role for tyramine as a neuromodulator, with a high affinity for TAAR1.[2][3][6]
N-benzyltyramine: A Pharmacological Enigma
N-benzyltyramine, as its name suggests, is a derivative of tyramine featuring a benzyl group attached to the amine. This structural modification, while seemingly simple, has profound implications for its biological activity. Found in various plants, N-benzyltyramine has garnered interest for its potential pharmacological applications. The central question this guide addresses is: How does the addition of a bulky, lipophilic benzyl group to the tyramine scaffold fundamentally alter its interaction with biological systems?
Pharmacodynamics: A Comparative Analysis
The primary divergence in the biological activity of tyramine and N-benzyltyramine lies in their interactions with cellular receptors and downstream signaling pathways.
Receptor Binding Profiles
While comprehensive, directly comparative studies on the binding affinities of N-benzyltyramine versus tyramine are still emerging, existing data and structural activity relationships (SAR) allow for informed inferences.
Trace Amine-Associated Receptor 1 (TAAR1): Tyramine is a known agonist of TAAR1.[3][6][7] Activation of TAAR1 is believed to modulate the activity of dopamine, serotonin, and norepinephrine neurotransmitter systems.[7][8] This has led to the investigation of TAAR1 agonists as potential treatments for neuropsychiatric disorders like schizophrenia.[8][9][10] The larger N-benzyl group on N-benzyltyramine is likely to alter its affinity and efficacy at TAAR1. Depending on the conformation of the binding pocket, the benzyl group could either enhance binding through additional hydrophobic interactions or sterically hinder optimal binding.
Adrenergic Receptors: Tyramine's effects are largely indirect, stemming from norepinephrine release.[4] It does not directly activate adrenergic receptors to a significant extent.[1] In contrast, the N-benzyl substitution can confer direct activity at adrenergic receptors. For instance, benextramine, a related N,N'-disubstituted cysteamine derivative, acts as an irreversible alpha-adrenergic blocker.[11] It is plausible that N-benzyltyramine possesses some degree of direct alpha or beta-adrenergic activity, a crucial point of differentiation from its parent compound.
| Compound | Primary Target(s) | Mechanism of Action |
| Tyramine | TAAR1, Norepinephrine Transporter (NET) | TAAR1 Agonist, Indirect Sympathomimetic (Norepinephrine Releaser)[1][3][4] |
| N-benzyltyramine | Adrenergic Receptors (potential), TAAR1 (potential) | Potential direct adrenergic agonist/antagonist, Potential TAAR1 modulator |
Signaling Pathways
The differences in receptor engagement translate to distinct downstream signaling cascades.
Tyramine-Mediated Signaling: As a TAAR1 agonist, tyramine stimulates Gs-protein coupling, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] This can influence the activity of protein kinase A (PKA) and modulate various neuronal functions. The indirect release of norepinephrine by tyramine leads to the activation of adrenergic receptors, which can be coupled to various G-proteins (Gs, Gi, Gq) depending on the receptor subtype, initiating a broad range of physiological responses.
Hypothesized N-benzyltyramine Signaling: Should N-benzyltyramine exhibit direct adrenergic agonism, its signaling would depend on the specific receptor subtype. For example, β1-adrenergic receptor activation can stimulate both the canonical Gs-cAMP pathway and a separate pathway involving a receptor tyrosine kinase, leading to the activation of the Ras/Raf/MEK/MAPK/MSK signaling cascade.[12] If it acts as an antagonist, it would block these pathways.
Comparative Signaling Pathways
Pharmacokinetics: A Comparative Overview
The addition of the benzyl group is expected to increase the lipophilicity of N-benzyltyramine compared to tyramine. This would likely influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Tyramine Pharmacokinetics: Tyramine has low oral bioavailability, which is further reduced when taken with food.[13][14] It is rapidly metabolized, primarily by monoamine oxidase A (MAO-A) in the gut and liver, to 4-hydroxyphenylacetic acid.[15][16] Its elimination half-life is short, approximately 0.53 hours in fasted subjects.[13][14] Tyramine does not readily cross the blood-brain barrier.[1]
Predicted N-benzyltyramine Pharmacokinetics: The increased lipophilicity of N-benzyltyramine may lead to enhanced oral absorption and a greater volume of distribution, potentially including increased penetration of the blood-brain barrier. The bulky benzyl group might also sterically hinder its metabolism by MAO, potentially leading to a longer half-life and increased systemic exposure.
| Parameter | Tyramine | N-benzyltyramine (Predicted) |
| Oral Bioavailability | Low[13][14] | Potentially Higher |
| Metabolism | Primarily by MAO-A[15][16] | Potentially slower, less MAO-A dependent |
| Half-life | Short (~0.5 hours)[13][14] | Potentially Longer |
| Blood-Brain Barrier | Does not readily cross[1] | Potentially crosses more readily |
Physiological and Toxicological Implications
The divergent pharmacodynamics and pharmacokinetics of these two compounds result in different physiological and toxicological profiles.
Cardiovascular Effects
Tyramine: Intravenous administration of tyramine causes an increase in mean arterial blood pressure and heart rate.[17] This is primarily due to the release of norepinephrine, leading to increased cardiac output and vasoconstriction.[3][17][18] The pressor effect of tyramine is significantly potentiated in the presence of MAOIs, which can lead to a hypertensive crisis.[2][19]
N-benzyltyramine: The cardiovascular effects of N-benzyltyramine would be dictated by its direct adrenergic activity. If it is an alpha-1 agonist, it would be expected to cause vasoconstriction and an increase in blood pressure. If it is a beta-agonist, it could increase heart rate and contractility.[20][21] Conversely, if it possesses antagonist properties, it could lower blood pressure. The risk of a "cheese effect"-like reaction is likely lower than with tyramine, as its metabolism may not be as dependent on MAO.
Neurological Effects
Tyramine: Due to its poor penetration of the blood-brain barrier, the central nervous system (CNS) effects of peripherally administered tyramine are limited.[1] However, endogenous tyramine in the brain, acting through TAAR1, is thought to play a role in modulating dopaminergic and glutamatergic neurotransmission.[22]
N-benzyltyramine: With potentially greater access to the CNS, N-benzyltyramine could have more pronounced neurological effects. Its activity at central adrenergic and/or TAAR1 receptors could influence mood, cognition, and motor control. The potential for TAAR1 agonism suggests it could be investigated for antipsychotic-like properties.[23][24][25]
Experimental Methodologies for a Comparative Study
To empirically validate the predicted differences between tyramine and N-benzyltyramine, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. Receptor Binding Assays:
-
Objective: To determine and compare the binding affinities (Ki) of tyramine and N-benzyltyramine for a panel of receptors, including TAAR1 and various adrenergic receptor subtypes (α1, α2, β1, β2).
-
Methodology: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest.
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors) and increasing concentrations of the unlabeled competitor (tyramine or N-benzyltyramine).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and calculate the IC50, from which the Ki can be derived using the Cheng-Prusoff equation.
-
Receptor Binding Assay Workflow
2. Second Messenger Assays:
-
Objective: To assess the functional activity (agonism or antagonism) of the compounds at their target receptors.
-
Methodology: cAMP Assay (for Gs-coupled receptors like TAAR1 and β-adrenergic receptors)
-
Cell Culture: Plate cells expressing the receptor of interest.
-
Treatment: Treat the cells with varying concentrations of tyramine or N-benzyltyramine. Include a known agonist as a positive control. For antagonist testing, co-incubate with a known agonist.
-
Lysis: Lyse the cells to release intracellular components.
-
Detection: Use a competitive immunoassay (e.g., HTRF or ELISA) to quantify the amount of cAMP produced.
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
In Vivo Studies
1. Cardiovascular Models:
-
Objective: To compare the effects of tyramine and N-benzyltyramine on blood pressure and heart rate in an animal model.
-
Methodology: Telemetry in Rodents
-
Surgical Implantation: Surgically implant a telemetry transmitter into the abdominal aorta or carotid artery of rats or mice to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Acclimation: Allow the animals to recover from surgery and acclimate to their home cages.
-
Drug Administration: Administer tyramine or N-benzyltyramine via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Data Collection: Record cardiovascular parameters continuously before, during, and after drug administration.
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate over time to determine the magnitude and duration of the cardiovascular response. To test for a "cheese effect," pre-treat a cohort of animals with an MAOI before administering the test compounds.[19]
-
Future Research Directions and Drug Development Potential
The distinct pharmacological profile of N-benzyltyramine opens up several avenues for future research and potential therapeutic applications. Its predicted ability to cross the blood-brain barrier and interact directly with adrenergic and/or TAAR1 receptors makes it a candidate for development as a CNS-acting agent. Further investigation is warranted to:
-
Elucidate the full receptor binding profile of N-benzyltyramine.
-
Characterize its functional activity at these receptors (agonist, antagonist, partial agonist, or biased agonist).
-
Determine its detailed pharmacokinetic and metabolic profile.
-
Evaluate its efficacy in animal models of neuropsychiatric disorders, such as schizophrenia and depression.
Conclusion
The addition of a benzyl group to the tyramine scaffold is a clear demonstration of how a subtle structural modification can lead to a profound shift in biological activity. While tyramine acts primarily as an indirect sympathomimetic and a TAAR1 agonist with limited CNS penetration, N-benzyltyramine is predicted to have a more complex pharmacological profile, likely involving direct adrenergic receptor interactions and enhanced CNS availability. This comparative analysis highlights the importance of detailed structure-activity relationship studies in drug discovery and provides a framework for the continued investigation of N-benzyltyramine and related compounds as potential therapeutic agents.
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Huckabee, B. K., & St. Jean, D. J. (2000). A practical synthesis of N-benzyl-α-methylbenzylamine. Organic Process Research & Development, 4(6), 594-595. [Link]
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Melchiorre, C., Giardinà, D., Brasili, L., & Angeli, P. (1983). Characterization of benextramine as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels. Journal of medicinal chemistry, 26(7), 1148-1152. [Link]
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Zhang, W., Chen, X., Li, C., Zhang, J., & Xu, J. (2021). Biocatalytic synthesis of N-benzyl cyclic tertiary amines by whole cells coexpressing imine reductase and glucose dehydrogenase. Catalysis Science & Technology, 11(16), 5557-5564. [Link]
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Bradaia, A., Trube, G., Stalder, H., Norcross, R. D., Ozmen, L., Wettstein, J. G., ... & Hoener, M. C. (2009). The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. Proceedings of the National Academy of Sciences, 106(47), 20081-20086. [Link]
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Kalgutkar, A. S., Dalvie, D. K., O'Donnell, J. P., & Taylor, T. J. (2001). On the metabolism of tyramine by monoamine oxidase. Chemical research in toxicology, 14(9), 1139-1148. [Link]
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Xie, Z., & Miller, G. M. (2008). Trace amine-associated receptor 1 is a modulator of the dopamine transporter. Journal of Pharmacology and Experimental Therapeutics, 325(2), 617-628. [Link]
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Zucchi, R., Chiellini, G., Scanlan, T. S., & Grandy, D. K. (2006). Trace amine-associated receptors and their ligands. British journal of pharmacology, 149(8), 967-978. [Link]
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McClure, C. K., & Jung, J. C. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC ADA271618. [Link]
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Meitzen, J., Lu, H., & Andrade, R. (2011). β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons. Journal of Neurochemistry, 116(6), 984-995. [Link]
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Citrome, L. (2021). TAAR1 agonists as a novel class of treatment for psychosis in schizophrenia. CNS Spectrums, 26(4), 329-331. [Link]
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Ninja Nerd. (2022, September 23). Autonomic Pharmacology | Adrenergic Agonists [Video]. YouTube. [Link]
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A Technical Guide to the Solubility of 4-[2-(Benzylamino)ethyl]phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a molecule like 4-[2-(benzylamino)ethyl]phenol, a compound of interest in medicinal chemistry, understanding its behavior in various organic solvents is paramount for purification, formulation, and analytical method development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a predictive analysis based on its molecular structure and a detailed protocol for empirical determination.
Molecular Structure and Physicochemical Properties: A Predictive Analysis
This compound is a multifaceted molecule incorporating a phenolic hydroxyl group, a secondary amine, and aromatic rings. These functional groups dictate its polarity, hydrogen bonding capacity, and ultimately, its solubility in different organic solvents.
-
Phenolic Hydroxyl Group: The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally confers solubility in polar solvents.[1] Phenols are typically soluble in most organic solvents like ethanol, methanol, diethyl ether, acetone, and chloroform. However, the solubility is also influenced by the size of the attached aryl group; a larger non-polar region can decrease solubility in polar solvents.[1]
-
Benzylamino Group: The benzylamine moiety also contributes to the molecule's polarity and hydrogen bonding capabilities. The secondary amine can act as a hydrogen bond acceptor, and the N-H bond can be a weak hydrogen bond donor. Benzylamine itself is miscible with ethanol and diethyl ether, very soluble in acetone, and soluble in benzene.[2][3] This suggests good solubility in a range of polar and non-polar aprotic solvents.
-
Ethyl Bridge and Aromatic Rings: The ethyl linker and the two phenyl rings constitute the non-polar backbone of the molecule. This significant hydrocarbon content will favor solubility in less polar or non-polar solvents.
Predictive Solubility Profile:
Based on this structural analysis, this compound is expected to exhibit the following solubility characteristics:
-
High Solubility: In polar protic solvents like lower-chain alcohols (methanol, ethanol) due to hydrogen bonding with the hydroxyl and amino groups.
-
Good to Moderate Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and dimethylformamide (DMF), which can act as hydrogen bond acceptors.
-
Moderate to Low Solubility: In non-polar solvents like toluene, benzene, and hexane. The presence of the polar functional groups will likely limit solubility in highly non-polar media.
-
Potential for Acid-Base Chemistry: The basicity of the amino group and the acidity of the phenolic hydroxyl group mean that the solubility can be significantly influenced by the pH of the solvent system, particularly in aqueous or alcoholic solutions. For instance, in acidic conditions, the amine will be protonated, increasing polarity and potentially enhancing solubility in polar solvents. Conversely, in basic conditions, the phenol will be deprotonated, which could also increase polarity.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility.[4] This means that a solute will dissolve best in a solvent that has a similar polarity. The overall polarity of this compound is a balance between its polar functional groups and its non-polar hydrocarbon structure.
The dissolution process can be understood through the following thermodynamic steps:
-
Breaking of solute-solute interactions: Energy is required to overcome the intermolecular forces holding the crystal lattice of the solid solute together.
-
Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.
For dissolution to occur, the energy released in the third step should be comparable to or greater than the energy consumed in the first two steps.
Experimental Determination of Solubility
Given the absence of specific literature data for the solubility of this compound, empirical determination is essential. The "shake-flask" method is a widely accepted and robust technique for this purpose.[5]
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate separation.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Predicted and Experimentally Determined Solubility of this compound at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Polar Protic | Methanol | High | To be determined |
| Ethanol | High | To be determined | |
| Polar Aprotic | Acetone | Good | To be determined |
| Ethyl Acetate | Good to Moderate | To be determined | |
| Dimethylformamide | Good | To be determined | |
| Non-polar | Toluene | Moderate to Low | To be determined |
| Hexane | Low | To be determined |
The interpretation of the results should correlate the observed solubilities with the physicochemical properties of the solvents (e.g., polarity index, dielectric constant, hydrogen bonding capacity) and the structural features of this compound.
Conclusion
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7504, Benzylamine. [Link]
-
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-
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University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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N-benzyltyramine role as NR2B antagonist structural fragment
The -Benzyltyramine Scaffold: A Structural Anchor for NR2B Antagonism
Executive Summary
The NMDA receptor subtype 2B (GluN2B) is a critical target for treating neuropathic pain, stroke, and depression, offering a wider therapeutic window than pan-NMDA blockers. The
Pharmacophore Analysis & Structural Logic
The high affinity of ifenprodil-like compounds ("prodils") relies on a bipartite binding mode. The
-
The Tyramine Head (Polar Anchor): The 4-hydroxyl group of the tyramine moiety mimics the phenol of ifenprodil, forming essential hydrogen bonds with Glu236 and Gln110 in the GluN2B subunit.
-
The Benzyl Tail (Hydrophobic Anchor): The benzyl ring occupies a distinct hydrophobic pocket at the GluN1/GluN2B interface, dominated by residues such as Phe176 and Tyr109 .
Figure 1: Pharmacophore Map of the
-Benzyltyramine Scaffold
Caption: The bipartite binding mode of N-benzyltyramine. The phenol group anchors to the polar pocket, while the benzyl group stabilizes the hydrophobic interface.
Structure-Activity Relationships (SAR)
Optimization of the
| Structural Region | Modification | Effect on Potency/Selectivity | Mechanistic Rationale |
| Phenol (Tyramine) | 4-OH (Hydroxyl) | Critical (High Potency) | Forms H-bond network with Glu236; removal abolishes activity. |
| 3-F or 3-Cl | Tolerated | Can improve metabolic stability without disrupting H-bonding. | |
| Nitrogen (Amine) | Secondary Amine | Optimal | Protonated at physiological pH; forms cation-pi interaction with Phe176. |
| Tertiary Amine | Variable | Bulkier groups (e.g., piperidine in Ro 25-6981) can enhance hydrophobic fit. | |
| Linker | 2-3 Carbon Chain | Optimal | Maintains correct distance between the polar and hydrophobic pockets. |
| Benzyl Ring | Unsubstituted | Good Activity | Fits the hydrophobic pocket (Phe176, Tyr109). |
| 4-F or 4-Me | Enhanced | Halogens can fill auxiliary hydrophobic sub-pockets. |
Mechanistic Insights: The "Venus Flytrap"
The
-
Resting State: The GluN1/GluN2B ATD interface is dynamic ("breathing").
-
Binding Event: The ligand binds at the dimer interface.[1]
-
Conformational Lock: The interaction forces the ATD "clamshell" to close (resembling a Venus flytrap). This closure is mechanically transduced to the transmembrane domain, reducing the channel open probability (
).
Figure 2: Allosteric Inhibition Pathway [2]
Caption: Allosteric cascade initiated by ligand binding at the ATD interface, resulting in functional channel inhibition.
Experimental Methodologies
Protocol A: Synthesis of
-Benzyltyramine Analogs
Objective: To synthesize the core scaffold via reductive amination, a high-yield and self-validating method.
Reagents: Tyramine (free base), Benzaldehyde derivative, Methanol (MeOH), Sodium Borohydride (NaBH
-
Imine Formation:
-
Dissolve Tyramine (1.0 eq) in anhydrous MeOH.
-
Add Benzaldehyde (1.0 eq) dropwise.
-
Validation: Monitor via TLC (disappearance of aldehyde spot) or formation of Schiff base precipitate. Stir for 2–4 hours at Room Temperature (RT).
-
-
Reduction:
-
Cool the solution to 0°C.
-
Add NaBH
(1.5 eq) in small portions (exothermic reaction). -
Stir at RT for 1 hour.
-
-
Workup:
-
Quench with 1N HCl (pH ~2) to decompose excess borohydride.
-
Basify with 1N NaOH (pH ~10).
-
Extract with Dichloromethane (DCM) x3.
-
Dry over MgSO
and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH:NH
).
-
Protocol B: Radioligand Binding Assay (Competition)
Objective: Determine affinity (
Ligand: [³H]-Ifenprodil or [³H]-Ro 25-6981. Tissue: Rat forebrain membranes or HEK293 cells expressing recombinant GluN1/GluN2B.
-
Preparation: Prepare membrane homogenates in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Mix membrane protein (100 µg) with [³H]-Ligand (2-5 nM).
-
Add increasing concentrations of
-benzyltyramine analog (10⁻⁹ M to 10⁻⁴ M). -
Non-specific binding: Define using 10 µM unlabeled Ifenprodil.
-
Incubate for 2 hours at 4°C (equilibrium is slow for hydrophobic ligands).
-
-
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot % Displacement vs. Log[Concentration] to calculate IC
and derive using the Cheng-Prusoff equation.
References
-
Chizh, B. A., et al. (2001). "NMDA Receptor Antagonists as Analgesics: Focus on the NR2B Subtype." Trends in Pharmacological Sciences. Link
-
Karakas, E., & Furukawa, H. (2014).[2] "Crystal structure of a heterotetrameric NMDA receptor ion channel." Science. Link
-
Fischer, G., et al. (1997). "Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit." Journal of Pharmacology and Experimental Therapeutics. Link
-
Mony, L., et al. (2009). "Structural basis of NR2B inhibition by ifenprodil." British Journal of Pharmacology. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
Pharmacophore analysis of N-substituted tyramine derivatives
An In-Depth Technical Guide: Pharmacophore Analysis of N-Substituted Tyramine Derivatives for Accelerated Drug Discovery
Abstract
This technical guide provides a comprehensive framework for conducting pharmacophore analysis on N-substituted tyramine derivatives. Tyramine, a naturally occurring monoamine, serves as a privileged scaffold in medicinal chemistry due to its role as a neuromodulator and its interaction with trace amine-associated receptors (TAARs).[1] N-substitution allows for the exploration of vast chemical space to modulate potency, selectivity, and pharmacokinetic properties. This document details a robust, field-proven workflow for developing and validating a ligand-based pharmacophore model, a critical step in computational drug design when a high-resolution target structure is unavailable.[2] We will elucidate the causal logic behind key experimental choices, present self-validating protocols, and demonstrate the application of a validated model in a virtual screening cascade to identify novel, high-affinity ligands. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for efficient lead identification and optimization.
Introduction: The Tyramine Scaffold and the Rationale for Pharmacophore Modeling
Tyramine, chemically known as 4-(2-aminoethyl)phenol, is a biogenic amine derived from the amino acid tyrosine.[1][3] It acts as an indirect sympathomimetic by displacing stored catecholamines like norepinephrine and dopamine from nerve terminals.[1] Its significance in modern drug discovery is underscored by the discovery of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) for which tyramine is a full agonist.[1] TAAR1 is a promising therapeutic target for a range of neuropsychiatric disorders.
N-substituted tyramine derivatives represent a versatile class of compounds where modifications at the amine group can drastically alter biological activity. Studies have explored derivatives for various applications, including tyrosinase inhibition and platelet anti-aggregatory activities.[4][5] The structure-activity relationship (SAR) of these derivatives is often complex, making computational methods indispensable for rational design.
Pharmacophore modeling is a cornerstone of computer-aided drug design that distills the complex chemical information of multiple active molecules into a simple 3D representation of essential interaction features.[2] According to IUPAC, a pharmacophore is "an ensemble of steric and electronic features that is necessary to ensure the optimal interactions with a specific biological target and to trigger (or block) its biological response."[2] This approach is particularly powerful in a ligand-based context, where the 3D structure of the target receptor is unknown or difficult to obtain, a common scenario for GPCRs.[6] By identifying the common chemical features shared by a set of high-activity N-substituted tyramine derivatives, we can build a predictive model to guide the discovery of novel and potent molecules.
The Pharmacophore Modeling Workflow: A Conceptual Overview
The process of generating and applying a pharmacophore model is a systematic, multi-stage endeavor. Each stage is designed to build upon the last, culminating in a validated, predictive tool for virtual screening. The workflow ensures that the final model is not merely a descriptor of the training data but a robust hypothesis capable of identifying novel active compounds.
Caption: High-level workflow for pharmacophore analysis.
Detailed Methodology: Building a Self-Validating Pharmacophore Model
This section provides a granular, step-by-step protocol for generating and validating a pharmacophore model for N-substituted tyramine derivatives.
Part 1: Dataset Preparation and Feature Analysis
The quality of the input data dictates the quality of the resulting model. Meticulous preparation is a non-negotiable prerequisite for a trustworthy outcome.
Protocol: Dataset Curation and Preparation
-
Data Collection: Assemble a dataset of N-substituted tyramine derivatives with experimentally determined biological activity against a specific target (e.g., TAAR1 binding affinity, tyrosinase inhibition IC₅₀). The dataset should span a wide range of activities, from highly active to inactive.[7]
-
Structural Standardization: Clean the 2D structures of all molecules. This involves correcting structural errors, neutralizing charges where appropriate, and removing salts or counterions. This step ensures uniformity and prevents errors in subsequent 3D generation.
-
Conformational Analysis: For each molecule, generate a diverse set of low-energy 3D conformations. Ligands are flexible, and their bioactive conformation (the shape they adopt when binding to the target) is often not their lowest energy state. Generating multiple conformers increases the probability of including the bioactive one in the analysis.
-
Data Partitioning: Divide the dataset into a training set and a test set .[7][8]
-
Training Set: A representative group of the most active compounds used to generate the pharmacophore hypotheses.
-
Test Set: Comprises a mix of active and inactive compounds not included in the training set. This set is crucial for validating the model's predictive power.[7] A typical split is 70-80% for the training set and 20-30% for the test set.
-
Data Presentation: Example Dataset
The following table represents a hypothetical dataset of N-substituted tyramine derivatives with their corresponding tyrosinase inhibitory activity (IC₅₀).
| Compound ID | N-Substitution Group | IC₅₀ (µM) | Activity Class | Set Assignment |
| TYR-01 | -H (Tyramine) | 550.0 | Inactive | Test |
| TYR-02 | -C(O)CH=CH-(4-OH-Ph) | 1.5 | Active | Training |
| TYR-03 | -C(O)CH=CH-(2,4-diOH-Ph) | 0.05 | Highly Active | Training |
| TYR-04 | -C(O)-(3,5-diOH-Ph) | 0.23 | Highly Active | Training |
| TYR-05 | -CH₂CH₂-(3,4-diMeO-Ph) | 25.0 | Moderately Active | Test |
| TYR-06 | -C(O)Ph | 150.0 | Inactive | Test |
| TYR-07 | -C(O)CH₃ | 300.0 | Inactive | Test |
| TYR-08 | -C(O)CH=CH-Ph | 2.1 | Active | Training |
Note: Data is illustrative, inspired by findings on cinnamoyl and methoxy-substituted tyramine derivatives.[4][5][9]
Part 2: Pharmacophore Model Generation
With a prepared dataset, the next step is to identify the shared chemical features among the most active molecules and generate spatial hypotheses.
Protocol: Hypothesis Generation
-
Feature Definition: Define the pharmacophoric features to be considered. Common features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), Hydrophobic regions (HY), and Positive/Negative Ionizable groups.[2]
-
Training Set Alignment: Superimpose the 3D conformations of the training set molecules. The goal is to find a common alignment that maximizes the overlap of shared chemical features. This is the most computationally intensive step, as algorithms explore vast conformational and alignment space.
-
Hypothesis Generation: Based on the common-feature alignments, the software generates a series of pharmacophore hypotheses. Each hypothesis consists of a specific 3D arrangement of features (e.g., one HBD, two HBAs, and one AR) with defined distance and angle constraints.[6]
-
Scoring and Ranking: The generated hypotheses are scored and ranked. The scoring function prioritizes models that are well-matched by the active molecules in the training set while being poorly matched by inactive molecules (if included).[8]
Caption: Mapping chemical groups to pharmacophore features.
Part 3: Rigorous Model Validation
A generated hypothesis is useless without validation. Validation is a critical process that establishes the model's ability to distinguish active from inactive compounds, thereby ensuring its predictive power for virtual screening.[10]
Protocol: Multi-faceted Model Validation
-
Test Set Validation: Screen the pre-defined test set against the top-ranked pharmacophore hypotheses. An ideal model should correctly classify the majority of the active compounds as "hits" (matching the pharmacophore) and the majority of inactive compounds as "non-hits."[7]
-
Decoy Set Screening: For a more stringent test, screen the model against a large database of "decoy" molecules. Decoys are compounds with similar physical properties (e.g., molecular weight, logP) to the known actives but with different topologies, making them unlikely to be active. A good model should show a high enrichment of known actives over decoys.[10]
-
Calculation of Validation Metrics: Quantify the performance of the model using statistical metrics. Two key metrics are the Enrichment Factor (EF) and the Goodness of Hit (GH) score.[11]
-
Enrichment Factor (EF): Measures how many more active compounds are found in the hit list compared to a random selection. EF = (Ha / Ht) / (A / D) Where Ha = number of actives in the hit list, Ht = total number of hits, A = total number of actives in the database, and D = total number of compounds in the database.
-
Goodness of Hit (GH) Score: A metric that ranges from 0 (null model) to 1 (ideal model), rewarding models that retrieve a high percentage of actives while penalizing those that also retrieve a high percentage of inactives. A GH score > 0.7 indicates a very good model.[11]
-
Data Presentation: Validation Metrics for a Top Hypothesis
| Metric | Value | Interpretation |
| Actives in Test Set (A) | 100 | Total known actives used for validation. |
| Decoys in Database (I) | 9900 | Total inactives/decoys. |
| Total Database (D) | 10000 | A + I. |
| Total Hits (Ht) | 250 | Number of compounds matching the model. |
| Active Hits (Ha) | 85 | Number of known actives matching the model. |
| % Yield of Actives | 85.0% | Percentage of actives correctly identified. |
| Enrichment Factor (EF) | 34.0 | High enrichment over random selection. |
| Goodness of Hit (GH) Score | 0.78 | Indicates a highly reliable model. |
Application in Drug Discovery: Virtual Screening and Hit Identification
A validated pharmacophore model serves as a 3D query for rapidly searching large chemical databases to identify novel molecules that possess the required features for biological activity.[6][12]
Protocol: Pharmacophore-Based Virtual Screening
-
Database Selection: Choose one or more large compound libraries for screening (e.g., ZINC, ChEMBL, Enamine REAL). Ensure the databases contain 3D conformations for each molecule.
-
Pharmacophore Screening: Use the validated pharmacophore model as a filter to screen the database. This process is computationally efficient and can screen millions of compounds in a matter of hours. The output is a "hit list" of molecules that geometrically match the pharmacophore query.
-
Hit List Filtering and Refinement: The initial hit list may still be large. Apply additional filters to refine the results.
-
Physicochemical Properties: Filter based on properties like molecular weight, logP, and the number of rotatable bonds (e.g., Lipinski's Rule of Five) to select for drug-like compounds.
-
ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, deprioritizing compounds with potential liabilities.[7]
-
-
Molecular Docking: For the most promising hits, perform molecular docking if a reliable structure of the target protein is available. Docking provides a more detailed prediction of the binding mode and affinity, serving as a secondary validation step.[2][12]
-
Hit Prioritization: Rank the final set of hits based on a consensus of pharmacophore fit, drug-like properties, and docking scores (if applicable). Select a diverse set of the top-ranked compounds for acquisition and experimental testing.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound workflow for the pharmacophore analysis of N-substituted tyramine derivatives. By grounding the process in meticulous data preparation, multi-faceted validation, and logical application, researchers can significantly enhance the efficiency of the drug discovery process. The causality-driven approach—understanding why each step is performed—transforms the process from a black-box exercise into a powerful, rational design strategy.
References
- Title: Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
- Title: Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications Source: Google Search URL
- Title: Synthesis of substituted cinnamoyl-tyramine derivatives and their platelet anti-aggregatory activities Source: PubMed URL
- Title: Pharmacophore Modeling in Drug Discovery: Methodology and Current Status Source: DergiPark URL
- Title: Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors Source: PubMed URL
- Title: Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma Source: PubMed Central URL
- Title: Pharmacophore modeling: advances, limitations, and current utility in drug discovery Source: Dovepress URL
- Title: Pharmacophore Modeling Service Source: CD ComputaBio URL
- Title: Drug Design by Pharmacophore and Virtual Screening Approach Source: PMC URL
- Title: Pharmacophore model validation using GH score method.
- Title: Induction of N-hydroxycinnamoyltyramine synthesis and tyramine N-hydroxycinnamoyltransferase (THT)
- Title: Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics Source: Semantic Scholar URL
- Title: Tyramine | C8H11NO | CID 5610 Source: PubChem - NIH URL
- Title: Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics Source: PMC - NIH URL
- Title: Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics Source: MDPI URL
- Title: Biochemistry, Tyramine Source: StatPearls - NCBI Bookshelf - NIH URL
- Title: Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing Source: YouTube URL
- Title: Tyramine Source: Wikipedia URL
- Title: Exploring Tyramine's Role in the Formation of Supramolecular Adducts with Nonsteroidal Anti‐Inflammatory Drugs Source: PMC URL
Sources
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 3. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted cinnamoyl-tyramine derivatives and their platelet anti-aggregatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. columbiaiop.ac.in [columbiaiop.ac.in]
- 7. dovepress.com [dovepress.com]
- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Synthesis of 4-[2-(Benzylamino)ethyl]phenol via reductive amination
Application Note: Selective Synthesis of 4-[2-(Benzylamino)ethyl]phenol (
Executive Summary
This guide details the protocol for the synthesis of This compound (also known as
We present two validated methods:
-
Method A (High Selectivity): Sodium Triacetoxyborohydride (STAB) protocol, preferred for high yield and minimizing bis-alkylation.
-
Method B (Cost-Effective): Sodium Borohydride (
) protocol, suitable for bulk synthesis where cost is a driver, utilizing a methanol-based solvent system to address tyramine insolubility.
Strategic Analysis & Retrosynthesis
The target molecule,
Retrosynthetic Logic:
The disconnection occurs at the
Key Challenges:
-
Solubility: Tyramine free base is sparingly soluble in non-polar solvents (DCM, DCE) typically used with STAB.
-
Chemoselectivity: Avoiding bis-benzylation to form the tertiary amine.
-
Phenolic Interference: The phenolic proton (
) is acidic but generally does not interfere with borohydride reductions under slightly acidic/neutral conditions.
Figure 1: Retrosynthetic analysis showing the convergent assembly of the target amine.
Reaction Mechanism
The reaction proceeds via the formation of an imine (Schiff base) intermediate.
-
Condensation: Tyramine attacks benzaldehyde to form a hemiaminal, which dehydrates to the imine.
-
Protonation: The imine is activated by trace acid (often acetic acid or in situ generation).
-
Reduction: The borohydride reagent delivers a hydride to the iminium carbon.
Why STAB?
Sodium triacetoxyborohydride (
Figure 2: Mechanistic pathway from condensation to selective reduction.
Experimental Protocols
Method A: High-Selectivity Protocol (STAB)
Best for: High purity, research-scale, avoiding bis-alkylation.
Reagents:
-
Tyramine (Free base): 1.37 g (10 mmol)
-
Benzaldehyde: 1.06 g (1.02 mL, 10 mmol)
-
Sodium Triacetoxyborohydride (STAB): 3.18 g (15 mmol)
-
Acetic Acid (AcOH): 0.6 g (10 mmol)
-
Solvent: THF (Tetrahydrofuran) or DCE (1,2-Dichloroethane). Note: THF is preferred if Tyramine solubility is poor in DCE.
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Tyramine (10 mmol) in dry THF (30 mL).
-
Addition 1: Add Benzaldehyde (10 mmol) and Acetic Acid (10 mmol). Stir at room temperature (RT) for 30–60 minutes under nitrogen. The mixture may clarify as the imine forms.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (15 mmol) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.
-
Quench: Quench by slowly adding saturated aqueous
(20 mL). Stir for 15 minutes until gas evolution ceases. -
Workup:
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
Method B: Cost-Effective Protocol ( )
Best for: Scale-up, readily available reagents.
Reagents:
-
Tyramine: 10 mmol
-
Benzaldehyde: 10 mmol
-
Sodium Borohydride (
): 10 mmol -
Solvent: Methanol (MeOH)
Procedure:
-
Imine Formation: Dissolve Tyramine (10 mmol) and Benzaldehyde (10 mmol) in Methanol (25 mL). Add anhydrous
(1 g) to absorb water (optional but recommended). Stir at reflux or RT for 2–4 hours to drive imine formation. -
Reduction: Cool to 0°C. Add
(10 mmol) slowly (exothermic). -
Completion: Stir at RT for 1 hour.
-
Workup: Acidify carefully with 1M HCl to pH ~2 (destroys borate complexes), then basify with NaOH to pH ~10. Extract with DCM or Ethyl Acetate.
Purification & Characterization
Purification Strategy: The crude product is often a viscous oil or low-melting solid.
-
Flash Chromatography: Silica gel; Eluent: DCM:MeOH (95:5
90:10) + 1% (to reduce tailing). -
Recrystallization: If solid, recrystallize from Ethanol/Hexane or Toluene.
Self-Validating Characterization Data: To ensure the protocol worked, compare your data against these expected values.
| Property | Expected Value / Signal | Interpretation |
| Appearance | White to off-white solid | High purity indicates successful removal of oxidized phenols. |
| Diagnostic peak for | ||
| Shifted upfield relative to starting tyramine due to secondary amine formation. | ||
| AA'BB' System ( | Characteristic of the para-substituted phenol ring. | |
| Mass Spec (ESI+) | Confirms molecular weight (MW = 227.3 g/mol ). |
Common Pitfalls & Troubleshooting:
| Issue | Cause | Solution |
| Bis-alkylation | Excess aldehyde or too active reducing agent. | Use Method A (STAB); ensure 1:1 stoichiometry; add aldehyde slowly. |
| Low Yield | Poor solubility of Tyramine. | Use Methanol (Method B) or add DMF as co-solvent in Method A. |
| Boron Complex | Product stuck in aqueous phase. | Ensure acidic quench (pH 2) followed by basic extraction (pH 10) to break N-B bonds. |
Safety & Handling
-
Tyramine: A pressor amine; can cause hypertensive crisis. Handle with gloves and avoid inhalation.
-
Sodium Borohydrides: Reacts with water/acid to release Hydrogen gas (flammable). Quench slowly in a fume hood.
-
Solvents: DCE is a potential carcinogen; use THF where possible.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
-
Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 2002.
-
LookChem. "Tyramine - Chemical Properties and Safety."
-
PubChem. "4-[2-(ethylamino)ethyl]phenol (Related Compound Data)." National Library of Medicine.
Extraction and isolation of N-benzyltyramine from plant extracts
Application Note: Selective Extraction and Isolation of N-Benzyltyramine from Moringa oleifera
Abstract & Introduction
N-benzyltyramine (NBTA) is a bioactive phenethylamine alkaloid predominantly found in Moringa oleifera (roots and leaves) and Lepidium meyenii (Maca). Structurally, it consists of a tyramine backbone with a benzyl group attached to the nitrogen atom. This lipophilic modification significantly alters its solubility profile compared to its parent compound, tyramine, necessitating a tailored extraction approach.
This guide provides a high-purity isolation protocol. Unlike generic alkaloid extractions, this method addresses the specific challenge of NBTA’s amphoteric nature (containing both a basic amine and an acidic phenolic group). Standard protocols often fail by over-basifying, leading to phenolate formation and loss of the target molecule in the aqueous phase.
Target Molecule Profile:
-
IUPAC Name: 4-[2-(benzylamino)ethyl]phenol
-
Molecular Formula: C₁₅H₁₇NO
-
Molecular Weight: 227.30 g/mol
-
Key pKa Values (Predicted): Amine (~9.4), Phenol (~10.1)
-
LogP: ~2.8 (Moderately Lipophilic)
Pre-Analytical Considerations
Sample Preparation
-
Source Material: Moringa oleifera roots yield higher concentrations than leaves, though leaves are a sustainable alternative.
-
Drying: Lyophilization (freeze-drying) is preferred over oven drying to prevent oxidative degradation of the phenolic moiety.
-
Comminution: Grind to a fine powder (mesh size 40–60). Avoid excessive heat during grinding.
Safety & Reagents
-
Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Formic Acid (FA). All LC-MS grade.
-
Hazards: DCM is a suspected carcinogen; handle in a fume hood.
-
Glassware: Silanized glassware is recommended for final isolation steps to prevent amine adsorption to glass surfaces.
Methodology: The "Amphoteric-Tuned" Extraction Protocol
This protocol utilizes a modified Acid-Base fractionation. The critical deviation from standard alkaloid workflows is the pH control during the basification step .
Step 1: Initial Exhaustive Extraction
-
Suspend 100 g of dried Moringa powder in 1.0 L of 70% Ethanol/Water (v/v) acidified with 0.5% Acetic Acid.
-
Sonicate for 30 minutes at 25°C, then macerate for 12 hours.
-
Filter (Whatman No.[7][8] 1) and evaporate ethanol under reduced pressure (Rotavap) at 40°C.
-
Result: Concentrated aqueous slurry (Crude Extract).
Step 2: Acid-Base Fractionation (The Purification Core)
See Diagram 1 for Workflow Visualization.[9]
-
Acid Wash (Lipid Removal):
-
Resuspend the crude slurry in 200 mL 0.1 M HCl (pH ~2.0).
-
Partition against Ethyl Acetate (200 mL x 2).
-
Discard Organic Layer: Contains fats, chlorophyll, and neutral terpenes.
-
Keep Aqueous Layer: Contains NBTA (salt form) and other polar impurities.
-
-
Controlled Basification (The Critical Step):
-
Adjust the aqueous phase pH to 9.2 – 9.5 using Ammonium Hydroxide (
). -
Expert Insight: Do NOT exceed pH 9.8.
-
-
Alkaloid Extraction:
-
Extract the pH 9.5 aqueous phase with Dichloromethane (DCM) (150 mL x 3).
-
Combine DCM layers.
-
Dry over Anhydrous Sodium Sulfate (
). -
Evaporate to dryness.
-
Result: Alkaloid-Enriched Fraction (AEF).
-
Visualization: Acid-Base Fractionation Workflow
Caption: Figure 1. Selective Acid-Base fractionation logic for phenolic alkaloids, preventing phenolate loss.
Methodology: Chromatographic Isolation & Validation
For high-purity isolation (>95%), the Enriched Fraction (AEF) requires Semi-Preparative HPLC or Flash Chromatography.
Flash Chromatography (Scale-up)
-
Stationary Phase: C18 Reverse Phase (Spherical, 20-40 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 40% B over 20 minutes. NBTA typically elutes around 25-30% B due to the benzyl group's lipophilicity.
Analytical Validation (HPLC-MS/MS)
Confirm identity and purity using the following parameters.
Table 1: HPLC-MS/MS Parameters for N-Benzyltyramine
| Parameter | Setting / Value |
| Column | C18 (e.g., Phenomenex Luna Omega), 150 x 2.1 mm, 1.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-1 min: 5% B; 1-8 min: 5% -> 95% B; 8-10 min: 95% B |
| Detection (UV) | 280 nm (Phenolic absorption) |
| MS Ionization | ESI Positive Mode ( |
| Precursor Ion | m/z 228.13 |
| Quantifier Ion | m/z 91.05 (Benzyl tropylium ion - Characteristic) |
Troubleshooting & Optimization
-
Low Yield:
-
Cause: pH during basification was too high (>10), causing NBTA to ionize as a phenolate and stay in the water.
-
Fix: Strictly monitor pH. If pH overshoots, back-titrate with dilute acetic acid to 9.2.
-
-
Emulsions during Extraction:
-
Cause: Saponins present in Moringa.[6]
-
Fix: Add Brine (saturated NaCl) to the aqueous phase before DCM extraction to increase ionic strength and break emulsions.
-
-
Peak Tailing (HPLC):
-
Cause: Interaction of the secondary amine with residual silanols on the column.
-
Fix: Ensure 0.1% Formic Acid or TFA is present in both mobile phases to ion-pair the amine.
-
References
-
Moringa Phytochemistry: Chokwe, T. et al. (2020). Moringa oleifera Extraction, Isolation, Quantification and Its Application in Functional Foods. Eman Research. Link
-
Alkaloid Extraction Basics: BenchChem Protocols. (2025). Application Notes and Protocols for the Extraction and Purification of Niazinin from Moringa oleifera Leaves. Link
-
LC-MS Methodology: FDA. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Nitrosamine Impurities. (Adapted for secondary amine detection). Link
-
Moringa Alkaloid Fractionation: Tian, X. et al. (2014). Alkaloid Extract of Moringa oleifera Lam.[10] Exerts Antitumor Activity.[8] Journal of Pharmacy and BioAllied Sciences. Link
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Leaf Extracts of Moringa oleifera Cultivated in Baghdad: Characterization and Antimicrobial Potential against Endodontic Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsm.com [ijpsm.com]
Application Note & Protocols: Strategic Synthesis of Ifenprodil Utilizing N-Benzylated Intermediates
Abstract: This document provides a comprehensive guide for the synthesis of Ifenprodil, a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] While Ifenprodil's structure contains moieties reminiscent of N-benzyltyramine, this guide details a more established and convergent synthetic strategy. This approach hinges on the strategic coupling of a 4-benzylpiperidine core with a functionalized phenylpropanolamine precursor, followed by a diastereoselective reduction. We will elucidate the rationale behind key experimental choices, provide step-by-step protocols for the synthesis of crucial intermediates and the final active pharmaceutical ingredient (API), and outline robust analytical methods for characterization and quality control.
Introduction & Strategic Overview
1.1 The Pharmacological Significance of Ifenprodil Ifenprodil is a phenylethanolamine derivative with significant therapeutic potential as a cerebral vasodilator and neuroprotective agent.[1][3] Its mechanism of action involves atypical, noncompetitive antagonism of NMDA receptors, specifically targeting those containing the GluN2B subunit.[3][4][5] This selectivity makes Ifenprodil and its analogues valuable tools for studying neurological pathways and promising candidates for treating conditions like stroke, idiopathic pulmonary fibrosis, and other neurological disorders.[1][6]
1.2 Synthetic Strategy: A Convergent Approach The molecular architecture of Ifenprodil, (±)-erythro-2-(4-Benzylpiperidin-1-yl)-1-(4-hydroxyphenyl)propan-1-ol, lends itself to a convergent synthesis. This strategy involves preparing two key fragments separately and then coupling them in a late-stage step. This approach is often more efficient and allows for greater control over purity and stereochemistry compared to a linear synthesis.
Our chosen pathway involves:
-
Synthesis of the Nucleophilic Core: Preparation of 4-benzylpiperidine.
-
Synthesis of the Electrophilic Fragment: Preparation of an α-halo ketone, 2-bromo-1-(4-hydroxyphenyl)propan-1-one.
-
Coupling and Final Reduction: An SN2 reaction to form the C-N bond, followed by a diastereoselective reduction of the resulting ketone to yield the desired erythro stereoisomer of Ifenprodil.
While N-benzyltyramine contains the 4-hydroxyphenyl and N-benzyl motifs, building the substituted piperidine ring onto its ethylamine backbone is a circuitous and non-standard route. The convergent strategy outlined herein represents a more practical and validated method for laboratory and potential scale-up synthesis.
Figure 1: Convergent synthetic workflow for Ifenprodil.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 4-Benzylpiperidine (Intermediate I)
Rationale: This protocol describes the direct N-alkylation of piperidine. The use of a mild base like potassium carbonate is sufficient to neutralize the HCl generated in situ, driving the reaction to completion. Acetone is an excellent solvent for this SN2 reaction, as it readily dissolves the reactants and the inorganic base.
-
Reagents:
-
Piperidine (1.0 eq)
-
Benzyl chloride (1.05 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate and acetone.
-
Add piperidine to the stirred suspension.
-
Slowly add benzyl chloride dropwise to the mixture at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the crude product by vacuum distillation to obtain 4-benzylpiperidine as a colorless to pale yellow oil.
-
Protocol 2: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)propan-1-one (Intermediate II)
Rationale: This step involves the regioselective bromination at the α-carbon of the ketone. Acetic acid serves as both a solvent and a catalyst. The reaction must be performed with caution as bromine is highly corrosive and toxic.
-
Reagents:
-
4'-Hydroxypropiophenone (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve 4'-hydroxypropiophenone in glacial acetic acid in a three-necked flask protected from light and equipped with a dropping funnel and a gas trap (to neutralize HBr fumes).
-
Cool the solution in an ice bath.
-
Dissolve bromine in a small amount of glacial acetic acid and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred ketone solution at a rate that maintains the temperature below 10 °C. The red-brown color of bromine should dissipate as it reacts.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until the color has faded.
-
Carefully pour the reaction mixture into a larger beaker containing ice water. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from ethanol/water may be performed if further purification is needed.
-
Protocol 3: Synthesis of Ifenprodil
Rationale: This two-step, one-pot procedure first involves the coupling of the two key intermediates via an SN2 reaction to form a ketone precursor. Without isolation, this ketone is then reduced stereoselectively. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation. The solvent choice (methanol or ethanol) is critical as it facilitates both the alkylation and the reduction steps. The reduction of the α-aminoketone generally favors the formation of the erythro diastereomer, which is the active form of Ifenprodil.[1]
-
Reagents:
-
4-Benzylpiperidine (Intermediate I) (1.1 eq)
-
2-Bromo-1-(4-hydroxyphenyl)propan-1-one (Intermediate II) (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
-
Procedure:
-
Coupling: Suspend Intermediate II and sodium bicarbonate in methanol in a round-bottom flask.
-
Add a solution of Intermediate I in methanol dropwise to the suspension at room temperature.
-
Stir the mixture at room temperature for 8-12 hours. Monitor the formation of the ketone intermediate 2-(4-benzylpiperidin-1-yl)-1-(4-hydroxyphenyl)propan-1-one by TLC.
-
Reduction: Once the coupling is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C. (Caution: Hydrogen gas is evolved).
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Ifenprodil by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Analytical Characterization
Thorough characterization of all intermediates and the final product is essential to confirm identity and ensure purity.
| Compound | Technique | Expected Characteristics |
| 4-Benzylpiperidine | ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, -CH₂-Ph), 1.5-3.0 (m, 9H, piperidine protons) |
| MS (ESI+) | m/z = 176.3 [M+H]⁺ | |
| Ketone Intermediate | ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H meta to C=O), ~4.5 (q, 1H, -CH(CH₃)-), plus signals for benzyl and piperidine moieties. |
| IR (KBr, cm⁻¹) | ~3300 (phenolic O-H), ~1670 (aromatic C=O) | |
| MS (ESI+) | m/z = 324.4 [M+H]⁺ | |
| Ifenprodil | ¹H NMR (DMSO-d₆) | Disappearance of ketone signal. Appearance of signals for two distinct hydroxyl groups (phenolic and alcoholic) and a new methine proton signal (~4.5-5.0 ppm) for the -CH(OH)- group. |
| IR (KBr, cm⁻¹) | Broad O-H stretch (~3400-3200), disappearance of C=O stretch at ~1670. | |
| MS (ESI+) | m/z = 326.5 [M+H]⁺. A key fragment may be observed at m/z 308.2 corresponding to the loss of water.[7] | |
| HPLC | A single major peak on a reverse-phase column indicates purity. Chiral HPLC can be used to separate the enantiomers.[1][7] |
Discussion: The Role of the N-Benzyl Moiety
In the context of Ifenprodil, the benzyl group attached to the piperidine nitrogen is an integral part of the final pharmacophore, contributing to the molecule's binding affinity at the GluN2B receptor. It is not used as a protecting group to be removed later.
This contrasts with its common application in organic synthesis, where the N-benzyl group is frequently employed as a robust protecting group for amines. Its stability to many reaction conditions and its relatively straightforward removal make it highly valuable. Common methods for N-debenzylation include:
-
Catalytic Hydrogenolysis: The most common method, using H₂ gas and a palladium catalyst (Pd/C). This method is clean and efficient but incompatible with other reducible functional groups.[8][9]
-
Oxidative Cleavage: Using reagents like ceric ammonium nitrate (CAN) or N-bromosuccinimide (NBS).[10]
-
Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate in the presence of a catalyst.
Understanding these deprotection strategies is crucial for synthetic chemists, as it allows for the strategic unmasking of amine functionality in complex molecules.[10] However, for the synthesis of Ifenprodil, these methods are intentionally avoided as the N-benzyl group is a required structural feature of the final API.
References
-
Wünsch, B., et al. (2021). Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. ResearchGate. Available at: [Link]
-
PubMed. (2008). [Determination of ifenprodil in human plasma using liquid chromatography with electrospray tandem mass spectrometry]. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). N-alkylation of o-substituted anilines with benzyl alcohols. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). N-alkylation reaction of o-phenylenediamine with substituted benzyl alcohols. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health. Available at: [Link]
-
SIOC Journals. (n.d.). Progress of N-Benzyl Removal. SIOC Journals. Available at: [Link]
-
PubMed. (n.d.). Synergism between the NMDA receptor antagonistic effects of ifenprodil and the glycine antagonist, 7-chlorokynurenate, in vivo. PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). Activation of NMDA receptors and the mechanism of inhibition by ifenprodil. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate. Available at: [Link]
-
ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Reactive derivatives for affinity labeling in the ifenprodil site of NMDA receptors. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 4-amino-4-phenylpiperidines. Google Patents.
-
The Journal of Neuroscience. (2002). Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors. The Journal of Neuroscience. Available at: [Link]
-
PubMed. (n.d.). Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes. PubMed. Available at: [Link]
-
University of Durham. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Durham Personal Web Pages. Available at: [Link]
-
Patsnap Synapse. (2024). What is Ifenprodil Tartrate used for?. Patsnap Synapse. Available at: [Link]
-
ScienceDirect. (n.d.). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. ScienceDirect. Available at: [Link]
-
ResearchGate. (n.d.). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2023). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). N‐Alkylation of substituted arylamine with benzyl alcohol catalyzed by 2.[a]. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). 4-phenylpiperidines and their preparation. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. What is Ifenprodil Tartrate used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. nbinno.com [nbinno.com]
- 7. [Determination of ifenprodil in human plasma using liquid chromatography with electrospray tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzylamines [organic-chemistry.org]
- 9. users.ox.ac.uk [users.ox.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of N-benzyltyramine Hydrochloride Salt
This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of N-benzyltyramine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical details, the scientific rationale behind the procedural steps, and robust analytical methods for product validation.
Introduction
N-benzyltyramine is a secondary amine that serves as a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, combining a benzyl group with the phenethylamine backbone of tyramine, makes it a versatile scaffold for medicinal chemistry. The preparation of its hydrochloride salt enhances its stability and aqueous solubility, facilitating its use in subsequent applications.
The synthetic route detailed herein employs a one-pot reductive amination of tyramine with benzaldehyde, followed by the in-situ reduction of the resulting imine intermediate with sodium borohydride. This method is efficient, scalable, and utilizes readily available and cost-effective reagents. Subsequent conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid.
Reaction Scheme
The overall two-step synthesis of N-benzyltyramine hydrochloride is depicted below.
Caption: Overall reaction scheme for the synthesis of N-benzyltyramine hydrochloride.
Experimental Protocols
Part 1: Synthesis of N-benzyltyramine (Free Base)
This protocol details the reductive amination of tyramine with benzaldehyde.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Tyramine | 137.18 | 5.00 g | 36.4 |
| Benzaldehyde | 106.12 | 3.86 g (3.70 mL) | 36.4 |
| Methanol | 32.04 | 100 mL | - |
| Sodium Borohydride | 37.83 | 1.66 g | 43.9 |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (36.4 mmol) of tyramine in 100 mL of methanol. Stir the solution at room temperature until the tyramine is fully dissolved.
-
Addition of Benzaldehyde: To the stirred solution, add 3.70 mL (3.86 g, 36.4 mmol) of benzaldehyde dropwise over 5 minutes. A slight warming of the solution may be observed.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the Schiff base (imine) intermediate. The solution will likely turn a pale yellow color.
-
Reduction with Sodium Borohydride: Cool the reaction mixture to 0 °C using an ice-water bath. Cautiously add 1.66 g (43.9 mmol) of sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Workup:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyltyramine as a viscous oil or a waxy solid.
-
Part 2: Purification of N-benzyltyramine (Free Base)
The crude product is purified by column chromatography to remove unreacted starting materials and byproducts.
Materials:
-
Crude N-benzyltyramine
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexane
-
Ethyl Acetate
Procedure:
-
TLC Analysis: Determine an appropriate eluent system for column chromatography using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).
-
Column Preparation: Prepare a silica gel column using a slurry packing method with hexane.
-
Sample Loading: Dissolve the crude N-benzyltyramine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with the predetermined solvent system. Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure N-benzyltyramine and concentrate under reduced pressure to obtain the purified product as a colorless to pale yellow oil or solid.
Part 3: Preparation of N-benzyltyramine Hydrochloride
The purified free base is converted to its hydrochloride salt for improved stability and handling.
Materials:
-
Purified N-benzyltyramine
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve the purified N-benzyltyramine in a minimal amount of diethyl ether in a beaker or Erlenmeyer flask.
-
Precipitation: While stirring, add a solution of HCl in diethyl ether (prepared by carefully bubbling HCl gas through anhydrous diethyl ether) dropwise until no further precipitation is observed. Alternatively, a solution of concentrated HCl in isopropanol can be used.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the solid with cold diethyl ether to remove any excess HCl.
-
Drying: Dry the N-benzyltyramine hydrochloride under vacuum to a constant weight.
Characterization
Expected Spectroscopic Data for N-benzyltyramine:
-
¹H NMR (in CDCl₃, δ ppm):
-
~7.35-7.20 (m, 5H, Ar-H of benzyl group)
-
~7.05 (d, 2H, Ar-H meta to -OH)
-
~6.75 (d, 2H, Ar-H ortho to -OH)
-
~3.80 (s, 2H, -CH₂-Ph)
-
~2.90 (t, 2H, -CH₂-Ar)
-
~2.75 (t, 2H, -CH₂-NH-)
-
A broad singlet for the -OH and -NH protons, which may be exchangeable with D₂O.
-
-
¹³C NMR (in CDCl₃, δ ppm):
-
~154.5 (C-OH)
-
~140.0 (quaternary C of benzyl group)
-
~131.0 (quaternary C of tyramine aromatic ring)
-
~130.0 (CH of tyramine aromatic ring)
-
~128.5 (CH of benzyl group)
-
~128.0 (CH of benzyl group)
-
~127.0 (CH of benzyl group)
-
~115.5 (CH of tyramine aromatic ring)
-
~54.0 (-CH₂-Ph)
-
~51.0 (-CH₂-NH-)
-
~35.0 (-CH₂-Ar)
-
-
FTIR (KBr, cm⁻¹):
-
~3300-3400 (O-H stretch, broad)
-
~3300 (N-H stretch)
-
~3030 (aromatic C-H stretch)
-
~2850-2950 (aliphatic C-H stretch)
-
~1600, 1515, 1450 (aromatic C=C stretch)
-
~1240 (C-O stretch, phenolic)
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ at m/z = 228.1383 for C₁₅H₁₈NO⁺.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Benzaldehyde: Is harmful if swallowed and can cause skin and eye irritation.
-
Sodium Borohydride: Is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.
-
Tyramine: May be harmful if swallowed or inhaled. Avoid creating dust.
-
Hydrochloric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow Diagram
Caption: Experimental workflow for the preparation and analysis of N-benzyltyramine hydrochloride.
References
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. IDEAS/RePEc. Available at: [Link]
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. Available at: [Link]
-
Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. Available at: [Link]
-
Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces. KAIST. Available at: [Link]
-
Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. ResearchGate. Available at: [Link]
-
The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. Available at: [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available at: [Link]
-
Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. Available at: [Link]
-
Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. The Royal Society of Chemistry. Available at: [Link]
-
Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ResearchGate. Available at: [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Stuvia. Available at: [Link]
-
Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. IJSDR. Available at: [Link]
-
1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. YouTube. Available at: [Link]
-
FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Isolation And Purification Of Substance By Column Chromatography. ResearchGate. Available at: [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Available at: [Link]
-
Benzylamine. NIST WebBook. Available at: [Link]
-
Material Safety Data Sheet - Benzylamine hydrochloride, 99%. Cole-Parmer. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available at: [Link]
-
N-Allyl-N-(t-butyl)benzylamine - MS (GC) - Spectrum. SpectraBase. Available at: [Link]
-
Benzenemethanamine, N-phenyl-. NIST WebBook. Available at: [Link]
-
Benzenemethanamine, N-(1-methylethyl)-. NIST WebBook. Available at: [Link]
-
Benzyl nitrile. NIST WebBook. Available at: [Link]
-
Benzylamine. NIST WebBook. Available at: [Link]
-
Benzamide, n-benzyl-2-(methylamino)-,. NIST WebBook. Available at: [Link]
-
Benadryl. NIST WebBook. Available at: [Link]
-
Figure S41. FTIR spectrum of N-benzylbenzamide (7).. ResearchGate. Available at: [Link]
-
1H- and C-13 NMR spectra of benzilmonoimines. ResearchGate. Available at: [Link]
GC-MS analysis parameters for N-benzyltyramine alkaloids
Application Note: AN-GCMS-2024-NBT Topic: High-Fidelity GC-MS Profiling of N-Benzyltyramine Alkaloids Matrix: Plant Metabolites (Moringa oleifera, Lepidium meyenii) & Synthetic Standards[1]
Executive Summary
This protocol establishes a standardized methodology for the extraction, derivatization, and GC-MS quantification of N-benzyltyramine and its analogs. While N-benzyltyramine possesses significant pharmacophore potential (neuroprotection, vasodilation), its analysis is complicated by the polarity of its phenolic hydroxyl and secondary amine groups.
The Challenge: Direct injection of underivatized N-benzyltyramine leads to peak tailing, adsorption in the inlet liner, and thermal degradation, resulting in poor reproducibility (
The Solution: This guide implements a Two-Step Silylation Protocol using BSTFA + 1% TMCS, ensuring complete capping of both the phenolic oxygen and the amine nitrogen. This yields a thermally stable, volatile Bis-TMS derivative suitable for trace-level detection.
Pre-Analytical Workflow: Extraction & Derivatization
Scientific Rationale: Alkaloids in plant matrices are often bound to salts or cellular structures. An Acid-Base extraction is employed to isolate the basic alkaloid fraction, removing neutral lipids and acidic interferences.
Reagents
-
Extraction Solvent: Methanol (HPLC Grade).
-
pH Modifiers: 1M HCl, 25% Ammonium Hydroxide (
). -
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2] Note: TMCS acts as a catalyst to ensure silylation of the sterically hindered secondary amine.
-
Internal Standard (ISTD): Papaverine (
) or Deuterated N-benzyltyramine ( ).
Sample Preparation Protocol
-
Extraction: Macerate 1g of dried plant powder in 10 mL Methanol (sonicate 30 min at 40°C). Centrifuge and collect supernatant.
-
Acid Wash (Lipid Removal): Evaporate MeOH. Reconstitute in 5 mL 1M HCl. Wash with 5 mL Hexane (discard Hexane layer to remove non-polar lipids).
-
Basification: Adjust aqueous phase to pH 10-11 using
. -
LLE (Liquid-Liquid Extraction): Extract basic aqueous phase with
Dichloromethane (DCM). Combine organic layers. -
Drying: Dry over anhydrous
and evaporate to dryness under stream. -
Derivatization (Critical Step):
-
Add
Anhydrous Pyridine (solvent/scavenger). -
Add
BSTFA + 1% TMCS. -
Incubate at 70°C for 30 minutes. (Heat is required to drive the reaction on the secondary amine).
-
Cool to room temperature and transfer to autosampler vial.
-
Visualization: Workflow Logic
Caption: Step-by-step isolation and derivatization workflow for N-benzyltyramine alkaloids.
Instrumental Parameters (GC-MS)
System: Agilent 7890/5977 or Shimadzu QP2020 NX (Single Quadrupole).
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., HP-5MS UI or DB-5MS).
Dimensions: 30m
Table 1: Gas Chromatograph Configuration
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (1 min purge) | Maximizes sensitivity for trace alkaloids.[1] |
| Inlet Temp | 280°C | Ensures rapid volatilization of high-boiling TMS derivatives. |
| Carrier Gas | Helium (99.999%) | Standard inert carrier. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Maintains optimal linear velocity for separation. |
| Injection Vol | 1.0 | Prevents liner overload and backflash. |
Table 2: Oven Temperature Program
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 80 | 1.0 |
| Ramp 1 | 15 | 200 | 0 |
| Ramp 2 | 5 | 300 | 5.0 |
| Total Time | - | - | ~34.0 min |
Table 3: Mass Spectrometer Settings (EI Source)
| Parameter | Setting | Rationale |
| Transfer Line | 290°C | Prevents condensation between GC and MS.[1] |
| Source Temp | 230°C | Standard for 70eV EI; minimizes source fouling. |
| Quad Temp | 150°C | Maintains mass filter stability. |
| Scan Mode | Full Scan (m/z 40-550) | Required for unknown identification/library matching. |
| SIM Mode | m/z 91, 179, 356, 371 | Targeted Quantitation (See Section 5). |
Data Analysis & Interpretation
Fragmentation Logic (Self-Validating)
To confirm the presence of N-benzyltyramine-Bis-TMS, you must identify specific structural fragments. The molecule cleaves predictably under Electron Ionization (70eV).
-
Target Molecule: N-benzyltyramine (Bis-TMS).
-
Molecular Weight: 371 Da.
-
Base Peak (m/z 91): The Tropylium ion (
). This is characteristic of all benzyl compounds. -
Molecular Ion (m/z 371): The parent ion (
). Usually low abundance but visible. -
M-15 (m/z 356): Loss of a methyl group (
) from one of the TMS groups. -
Alpha-Cleavage: Cleavage adjacent to the nitrogen atom often yields specific amine fragments.
Visualization: Fragmentation Pathway[1]
Caption: EI Fragmentation pathway. m/z 91 is the diagnostic Quant ion; m/z 371 is the Qual ion.
Quality Assurance & Troubleshooting
1. The "Disappearing Peak" Phenomenon:
-
Symptom:[1][2][4][5][6][7] No peak at m/z 371, but peaks appear at lower masses or as broad humps.
-
Cause: Incomplete derivatization.[8] The secondary amine is stubborn.
-
Fix: Ensure the BSTFA reagent is fresh (hydrolyzes with moisture). Increase reaction time to 60 mins at 75°C.
2. Inlet Maintenance:
-
Silylation reagents produce
deposits in the liner over time. -
Protocol: Change the inlet liner (deactivated, splitless with glass wool) every 50-100 injections.
3. Carryover:
-
N-benzyltyramine is sticky.
-
Fix: Run a solvent blank (Methanol) between high-concentration samples.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzene, (2-isothiocyanatoethyl)- (Analogue fragmentation patterns). NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of Chromatography A. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]
-
MDPI - Molecules. (2022). GC-MS Profiling of Alkaloids in Plant Matrices. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. cmbr-journal.com [cmbr-journal.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Preventing over-alkylation during N-benzyltyramine synthesis
Introduction: The Selectivity Paradox
Welcome to the technical guide for N-benzyltyramine synthesis. If you are reading this, you are likely encountering the classic "amine alkylation paradox": you want to add exactly one benzyl group to tyramine, but your reaction keeps adding two (forming
The root cause is kinetic competition. Once a primary amine (Tyramine) is alkylated to form a secondary amine (N-benzyltyramine), the product is often more nucleophilic than the starting material due to the inductive electron-donating effect of the benzyl group. This creates a runaway reaction where the product competes for the alkylating agent, leading to over-alkylation.
This guide prioritizes Reductive Amination as the "Gold Standard" solution while providing troubleshooting for Direct Alkylation if your workflow requires it.
Module 1: The Core Solution (Reductive Amination)
Recommendation: Abandon direct alkylation (using benzyl chloride/bromide) in favor of reductive amination unless strictly necessary.
The Logic: Reductive amination separates the bond formation into two distinct kinetic steps.
-
Imine Formation (Reversible): Tyramine reacts with Benzaldehyde to form an imine. This equilibrium does not favor "double addition" because an imine cannot easily react with a second aldehyde molecule.
-
Reduction (Irreversible): The reducing agent (Sodium Triacetoxyborohydride) selectively reduces the imine to the amine.
Standard Operating Procedure (SOP-RA-01)
| Reagent | Equivalents | Role |
| Tyramine | 1.0 eq | Substrate |
| Benzaldehyde | 1.0 - 1.1 eq | Electrophile |
| NaBH(OAc) | 1.5 eq | Selective Reducing Agent |
| Acetic Acid (AcOH) | 1.0 eq | Catalyst (pH control) |
| DCE or THF | Solvent | 0.1 M Concentration |
Protocol:
-
Imine Formation: Dissolve Tyramine (1.0 eq) and Benzaldehyde (1.05 eq) in 1,2-Dichloroethane (DCE) or THF.
-
Acid Catalysis: Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 1–2 hours. Note: Monitoring by TLC may show the imine spot.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.
-
Quench: Stir for 4–16 hours. Quench with saturated aqueous
. -
Workup: Extract with DCM or EtOAc. The phenolic proton remains acidic; ensure the aqueous layer is not too basic (pH ~8-9) to keep the phenol protonated and in the organic layer, or adjust pH to isoelectric point if precipitation is desired.
Why STAB? Unlike
Module 2: Troubleshooting Direct Alkylation
If you must use benzyl halides (e.g., for radiolabeling or specific reagent availability), you are fighting unfavorable kinetics.
Q: Why is my yield of mono-alkylated product so low (<40%)? A: You are likely running the reaction at 1:1 stoichiometry. In direct alkylation, as soon as N-benzyltyramine is formed, it reacts with the remaining benzyl halide faster than the tyramine does.
Corrective Protocol (High Dilution Strategy):
-
Excess Amine: Use 3.0 to 5.0 equivalents of Tyramine relative to Benzyl Bromide. This statistically favors the collision of Benzyl Bromide with Tyramine rather than the product.
-
Slow Addition: Dissolve the Benzyl Bromide in solvent and add it dropwise over 2 hours to the Tyramine solution.
-
Base Choice: Avoid strong bases (NaH, KOH) which deprotonate the phenol (
). Use mild bases like or to scavenge the HBr formed without touching the phenol.
Module 3: Purification & Analysis
Q: I have a mixture of Tyramine, Mono-benzyl, and Di-benzyl. How do I separate them? A: These species have distinct polarities. Use Flash Column Chromatography.
Chromatography Guide:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM : MeOH (starting at 98:2, gradient to 90:10).
-
Critical Additive: Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase.
-
Why? Amines interact strongly with acidic silanols on silica, causing "streaking" (broad, tailing peaks). The base neutralizes the silica, sharpening the peaks.
-
Elution Order (on Silica):
-
First (Least Polar):
-Dibenzyltyramine (Tertiary amine). -
Second: N-Benzyltyramine (Secondary amine - Target).
-
Third (Most Polar): Unreacted Tyramine (Primary amine).
Module 4: Chemoselectivity (N- vs. O-Alkylation)
Q: Did I alkylate the Nitrogen or the Oxygen (Phenol)? A: This is a pH-dependent risk.
-
Amine
: ~10.6 (Protonated form) -
Phenol
: ~10.0 -
The Danger Zone: If pH > 10, you generate Phenoxide (
), which is a hard, aggressive nucleophile that will attack the benzyl halide, forming the benzyl ether (O-alkylation).
Diagnostic Check:
-
H-NMR: Look at the benzyl
peak.-
N-Benzyl: Typically
3.7 – 3.9 ppm. -
O-Benzyl: Typically
5.0 – 5.1 ppm (deshielded by oxygen).
-
-
UV-Vis: The phenol UV absorption shifts significantly upon O-alkylation (loss of bathochromic shift in basic media).
Visualizing the Pathways
Diagram 1: The Competitive Landscape (Direct Alkylation)
This diagram illustrates why direct alkylation fails without kinetic control. Note the "Runaway Reaction" path.
Caption: Kinetic competition in direct alkylation. The secondary amine (Mono) is often more reactive than the primary (Tyramine), leading to the unwanted tertiary amine (Di).
Diagram 2: The Reductive Amination Workflow (Recommended)
This diagram shows the "Self-Validating" nature of the reductive amination route.
Caption: The Reductive Amination cycle. The reversibility of the imine formation prevents multiple alkylations, as the imine cannot react with a second aldehyde.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Primary, Secondary and Tertiary Amines."
-
National Center for Biotechnology Information (NCBI). "Tyramine: Compound Summary." PubChem.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
Sources
Technical Support Center: Purification of N-Benzyltyramine
Ticket ID: NBT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Amphoteric Trap"
Welcome to the technical support hub for N-benzyltyramine synthesis. If you are here, you are likely struggling with a "sticky oil," an emulsion that won't separate, or a product contaminated with starting materials.
The Core Challenge: N-benzyltyramine is not a simple amine.[1] It is a phenolic amine .
-
The Phenol (pKa ~10.0): Becomes an anionic phenolate (
) at high pH. -
The Secondary Amine (pKa ~9.3): Becomes a cationic ammonium (
) at low pH.
The Consequence: Unlike standard amines, you cannot simply "blast" the pH to 14 to extract it. If you do, the phenolate forms, and your product stays in the water layer. If you drop the pH to 1, it stays in the water as a salt. You must navigate a narrow "pH window" to isolate the free base, or rely on salt crystallization.
Module 1: Troubleshooting the Reaction (Prevention)
Issue: "My crude NMR shows 30% N,N-dibenzyltyramine (tertiary amine)."
Diagnosis: Over-alkylation is the most common failure mode in reductive amination. Once formed, the tertiary amine is difficult to separate from the secondary amine due to similar lipophilicity.
Protocol: The "Starvation" Method To favor the secondary amine (N-benzyltyramine), you must keep the concentration of the free imine low relative to the reducing agent, or starve the reaction of benzaldehyde.
-
Stoichiometry: Use a 1.2 : 1.0 excess of Tyramine to Benzaldehyde. (Excess tyramine is water-soluble and easy to wash away; excess benzylated product is not).
-
Stepwise Addition (Indirect Reductive Amination):
-
Step A: Reflux Tyramine + Benzaldehyde in MeOH (with
or molecular sieves) for 2 hours to form the imine completely. -
Step B: Cool to 0°C.
-
Step C: Add
in small portions. -
Why? This prevents the aldehyde and the reduced amine from co-existing for long periods, which drives the second alkylation.
-
Module 2: Workup & Extraction (The "Sticky" Phase)
Issue: "I have a thick emulsion, or I cannot recover my product from the aqueous layer."
Diagnosis: You likely over-basified the solution, pushing the product into its water-soluble phenolate form.
The "Goldilocks" pH Protocol
This protocol targets the Isoelectric Extraction Point (approx pH 9.0–9.5), where the amine is largely deprotonated (neutral) but the phenol remains protonated (neutral).
Step-by-Step Workflow:
-
Quench & Acidify:
-
Quench reaction with 1N HCl. Adjust pH to < 2 .
-
Action: Wash this aqueous layer with Diethyl Ether (
) x2. -
Result: The ether removes neutral impurities (unreacted Benzaldehyde) and non-basic byproducts. Your product remains in the water.
-
-
The Bisulfite Scavenger (Crucial for Benzaldehyde):
-
Controlled Basification (The Critical Step):
-
Cool the aqueous layer to 0°C.
-
Slowly add saturated
(Sodium Bicarbonate) or . -
Target pH: 9.0 – 9.5 . Use a pH meter. Do NOT use NaOH pellets or reach pH 12+.
-
Visual Cue: The solution should turn cloudy/milky as the free base precipitates.
-
-
Extraction:
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: DCM is better for solubilizing the aromatic rings, but EtOAc is less prone to emulsions with phenolic compounds.
-
Visualizing the Extraction Logic
Figure 1: The pH-switch extraction logic designed to isolate the amphoteric N-benzyltyramine while rejecting neutral impurities and starting materials.
Module 3: Final Purification (Crystallization)
Issue: "The product is an oil. How do I get a solid?"
Diagnosis: Secondary amines with benzyl groups are often oils as free bases. The Hydrochloride Salt is the preferred solid form for stability and purity.
Protocol: Selective Crystallization
-
Salt Formation:
-
Dissolve the crude oil (from Module 2) in a minimum amount of dry Ethanol (EtOH) or Isopropanol (IPA) .
-
Cool to 0°C.
-
Add 1.1 equivalents of HCl (using 1.25M HCl in Methanol or 2M HCl in Ether). Do not use aqueous HCl if possible.
-
-
Recrystallization Solvent System:
-
The N,N-dibenzyl impurity (tertiary amine) salt is significantly more lipophilic than the target secondary amine salt.
-
Solvent A: Boiling Ethanol (dissolves everything).
-
Solvent B (Anti-solvent): Diethyl Ether or Ethyl Acetate.
-
Procedure: Dissolve in hot EtOH. Add Et2O dropwise until persistent cloudiness appears. Cool slowly to room temperature, then -20°C.
-
Result: N-benzyltyramine HCl crystallizes; N,N-dibenzyltyramine HCl often remains in the mother liquor.
-
Summary of Physicochemical Properties
| Component | Species Type | pKa (Approx) | Behavior at pH 2 | Behavior at pH 9.5 | Behavior at pH 13 |
| Tyramine | Primary Amine / Phenol | 9.5 (NH), 10.0 (OH) | Water Soluble (+) | Water Soluble (Polar) | Water Soluble (-) |
| Benzaldehyde | Neutral Aldehyde | N/A | Organic Soluble | Organic Soluble | Organic Soluble |
| N-Benzyltyramine | Secondary Amine / Phenol | ~9.3 (NH), 10.0 (OH) | Water Soluble (+) | Organic Soluble (Neutral) | Water Soluble (-) |
| N,N-Dibenzyltyramine | Tertiary Amine / Phenol | ~8.5 (NH), 10.0 (OH) | Water/Org Partition | Organic Soluble | Water/Org Partition |
References
-
BenchChem. (2025).[4] The Synthesis of N-benzyloctan-4-amine: A Technical Guide. (Referenced for general reductive amination stoichiometry and hydride reducing agent protocols).[4][8]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. (Mechanism of imine formation and prevention of over-alkylation).
-
Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.[1] (Discussion on mono- vs di-benzylation ratios).
-
University of Rochester. Brindle Bisulfite Workup: for Removal of Aldehydes. (Protocol for sodium bisulfite washes in LLE).
-
PubChem. Tyramine (Compound Summary). (pKa and solubility data).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 3. The bisulfite genomic sequencing protocol [file.scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oncodiag.fr [oncodiag.fr]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Stability of N-benzyltyramine solutions under physiological conditions
This guide addresses the stability, solubility, and handling of N-benzyltyramine (4-(benzylaminoethyl)phenol). It is designed for researchers observing inconsistencies in potency, solubility, or solution color during physiological assays.
Introduction: The "Hidden" Instability
N-benzyltyramine is structurally distinct from its parent compound, tyramine. The addition of a benzyl group to the nitrogen atom significantly increases lipophilicity (LogP ~2.5 vs. 0.9 for tyramine) and alters its enzymatic susceptibility.
Researchers often encounter three specific failure modes:
-
Precipitation upon dilution into physiological buffers (pH 7.4).
-
Oxidative degradation (pinking/browning) due to the phenolic moiety.
-
Unexpected metabolic clearance in specific tissue types (SSAO vs. MAO activity).
Module 1: Solubility & Precipitation Troubleshooting
User Issue: "My 10 mM stock is clear, but the solution turns cloudy or precipitates when I dilute it to 100 µM in PBS (pH 7.4)."
The Science: pKa and Lipophilicity
N-benzyltyramine possesses two ionizable groups:
-
Secondary Amine (pKa ~9.5): At pH 7.4, this is predominantly protonated (
), which aids solubility. -
Phenol (pKa ~10.0): At pH 7.4, this remains protonated (neutral).
The Failure Mechanism: While the charged amine aids solubility, the bulky benzyl group drives the molecule toward aggregation. In high-salt buffers like PBS (150 mM NaCl), the "salting-out" effect reduces the solubility of the organic cation. The free base form, which exists in equilibrium, has very low aqueous solubility.
Protocol: The "Solvent-Shift" Method
Do not dissolve directly in PBS. Use this specific order of operations to maintain stability.
Table 1: Solvent Compatibility Matrix
| Solvent | Solubility Limit (Est.) | Stability | Recommended Use |
| DMSO | > 50 mM | High (Months at -20°C) | Primary Stock Vehicle |
| Ethanol | > 20 mM | Moderate (Evaporation risk) | Secondary choice |
| Water (Neutral) | < 1 mM | Low (Precipitation risk) | Avoid for stocks |
| 0.1 M HCl | > 10 mM | High (Stable salt form) | Aqueous alternative |
| PBS (pH 7.4) | < 0.1 mM | N/A | Working solution only |
Workflow Diagram: Solubilization Decision Tree
Caption: Step-by-step logic for preparing stable N-benzyltyramine solutions without precipitation.
Module 2: Chemical Stability (Oxidation)
User Issue: "My solution turned pink/brown after 48 hours at room temperature."
The Science: Phenolic Auto-Oxidation
Like dopamine and tyramine, N-benzyltyramine contains a phenol group. In the presence of oxygen and trace transition metals (often found in low-quality buffers), the phenol oxidizes to a quinone species.
-
Visual Indicator: Pink indicates early-stage oxidation (dopachrome-like intermediates); brown indicates polymerization (melanin-like aggregates).
-
pH Sensitivity: Oxidation is exponentially faster at pH > 7.0 because the phenolate ion (formed in equilibrium) is more electron-rich and prone to radical attack.
Troubleshooting Protocol
-
Deoxygenate Buffers: For experiments lasting >12 hours, degas your PBS with Argon or Nitrogen for 15 minutes before dilution.
-
Add Antioxidants: If the assay permits, add 100 µM Ascorbic Acid or Sodium Metabisulfite to the working solution. This acts as a sacrificial reductant.
-
Amber Glass: Always store stocks in amber vials. Light catalyzes the photo-oxidation of the benzyl-amine bond.
Module 3: Biological Stability (Enzymatic)
User Issue: "The compound loses potency in adipocyte or liver cell assays, even with MAO inhibitors present."
The Science: The SSAO Trap
Researchers often assume that adding Pargyline (a general MAO inhibitor) protects all tyramine derivatives. This is incorrect for N-benzyltyramine.
-
MAO vs. SSAO: While N-substitution (benzylation) reduces affinity for Monoamine Oxidase (MAO-A/B), it can make the molecule a prime substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as VAP-1.
-
Tissue Specificity: SSAO is highly expressed in adipose tissue , vascular smooth muscle, and endothelial cells.
-
Metabolic Byproducts: SSAO-mediated deamination produces benzaldehyde and hydrogen peroxide (
), the latter of which can mimic insulin signaling or cause cytotoxicity, confounding your data [1].
Workflow Diagram: Enzymatic Degradation Pathways
Caption: Differentiating between MAO and SSAO degradation pathways to select the correct inhibitor.
Corrective Action for Cell Assays
If you suspect enzymatic degradation:
-
Do not rely solely on Pargyline.
-
Add Semicarbazide (1 mM): This specifically inhibits SSAO.
-
Control Experiment: Run a "No-Cell" control (Media + Compound) alongside your experiment to distinguish between chemical oxidation (Module 2) and enzymatic metabolism (Module 3).
Frequently Asked Questions (FAQ)
Q: Can I use polystyrene (PS) plates for IC50 curves? A: Use caution. The benzyl group makes N-benzyltyramine lipophilic. It will adsorb to standard PS plastics, reducing the effective concentration.
-
Solution: Use glass-coated plates or "low-binding" polypropylene. Alternatively, include 0.1% BSA in the buffer to block non-specific binding sites on the plastic.
Q: What is the exact shelf-life of the 10 mM DMSO stock? A: When stored at -20°C in the dark: 6 months . If the solution turns yellow, discard it. (Yellowing indicates quinone formation).
Q: Is the hydrochloride salt more stable than the free base? A: Yes, significantly. If you are synthesizing or purchasing the solid, always opt for the HCl salt. The protonated amine prevents N-oxidation and reduces hygroscopicity.
References
-
Carpéné, C., et al. (1999). Semicarbazide-sensitive amine oxidase-mediated effects of benzylamine and N-benzyltyramine on glucose transport in rat adipocytes.[1]Pharmacological Research .[2]
-
Viswanathan, U., et al. (2024). Binding and stabilization of a semiquinone radical by an artificial metalloenzyme containing a binuclear copper (II) cofactor.[3]ChemBioChem .
-
Edmondson, D.E., et al. (2004). Structure and mechanism of monoamine oxidase.Current Medicinal Chemistry .
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Recrystallization of N-Benzyltyramine Derivatives
Status: Operational Subject: Troubleshooting Phase Separation (Oiling Out) & Salt Formation Audience: Medicinal Chemists / Process Development
Overview: The Amphiphilic Challenge
N-benzyltyramine derivatives present a unique crystallization challenge due to their amphiphilic structure . The molecule contains a lipophilic benzyl tail and a polar, hydrogen-bonding tyramine head (phenol + secondary amine).
This duality often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," where the compound separates as a solute-rich oil rather than a crystal lattice.[1] This guide addresses the specific thermodynamics of this scaffold and provides rescue protocols for oiling, oxidation, and salt formation.
Section 1: Diagnostic Workflow
Use this decision tree to identify the root cause of your crystallization failure.
Figure 1: Diagnostic logic for identifying crystallization failure modes in N-benzyltyramine derivatives.
Module 1: The "Oiling Out" Phenomenon
The Issue: You cool your solution, but instead of crystals, a second liquid phase (oil droplets) appears. This is Liquid-Liquid Phase Separation (LLPS) . For N-benzyltyramine, this occurs because the melting point of the solvated compound is lower than the saturation temperature of the solvent system.
The Mechanism: The "benzyl" and "tyramine" moieties compete for solvation. In single solvents (e.g., pure Ethanol), the non-polar benzyl group may force the molecule out of solution before the polar tyramine group can organize into a lattice.
Troubleshooting Protocol: The "Cloud Point" Approach
| Symptom | Root Cause | Corrective Action |
| Milky Emulsion | Cooling too fast; system entered metastable zone deep into the spinodal region. | Reheat to clarity. Add 5-10% more polar solvent (e.g., MeOH). Cool at 1°C/min. |
| Oil Layer on Bottom | Solvent is too non-polar. The oil is "solvent-phobic." | Decant supernatant. Redissolve oil in a more polar solvent (e.g., EtOAc → IPA). |
| No Precipitate | Compound is too soluble (supersaturation not reached). | Rotovap to 50% volume. Add anti-solvent (Hexane) dropwise at reflux until persistent cloudiness appears. |
Expert Insight:
"Patience is the best crystallizer."[2] If an oil forms, do not discard it. Reheat to dissolve, seed with a crystal (if available), and let it stand at room temperature for 24 hours. Oils often slowly nucleate into solids once the thermodynamic barrier is overcome [1].
Module 2: Salt Formation (The "Silver Bullet")
The Issue: Free base N-benzyltyramines are often low-melting solids or oils. They rely on weak Van der Waals forces and H-bonding for lattice energy.
The Solution: Convert the free base to a salt (HCl, Hydrobromide, or Oxalate). Ionic bonds drastically increase lattice energy, raising the melting point and forcing crystallization.
Protocol: Anhydrous HCl Salt Formation
-
Dissolution: Dissolve 1g of crude free base in minimal anhydrous Diethyl Ether or Ethyl Acetate (approx. 5-10 mL).
-
Acidification: Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise with vigorous stirring.
-
Warning: Do not use aqueous HCl; water will trap the salt as a gum.
-
-
Observation: A white precipitate should form immediately.
-
Recrystallization of Salt:
-
Filter the crude salt.[3]
-
Recrystallize from Hot Ethanol (solvent) + Diethyl Ether (anti-solvent) .
-
Dissolve in min. hot EtOH, cool to RT, then add Et2O until turbid.
-
Why this works:
Protonating the secondary amine (
Module 3: Phenolic Oxidation (Coloration)
The Issue: The product turns pink, brown, or black upon drying.
The Mechanism: The phenol group on the tyramine moiety is electron-rich and prone to oxidation, forming quinone methides or polymerized byproducts. This is accelerated by basic conditions (free amine) and light.
Prevention Strategy:
-
Acidity: Keep the compound as a salt (HCl/TFA) whenever possible. The protonated amine lowers the electron density of the ring, protecting the phenol.
-
Deoxygenation: Perform recrystallizations under Nitrogen/Argon atmosphere.
-
Additive: Add a trace amount (<1%) of Sodium Bisulfite (
) to the aqueous workup prior to crystallization to scavenge oxidants.
Reference Data: Solvent Selection Guide
Select a solvent system based on the derivative's polarity modification.[4]
| Derivative Type | Primary Solvent (Dissolve Hot) | Anti-Solvent (Induce Crash) | Notes |
| Unsubstituted | Isopropanol (IPA) | Hexanes | Standard "Polar/Non-polar" pair. |
| Methoxy-substituted | Ethyl Acetate | Pentane | Methoxy groups increase lipophilicity; avoid alcohols if oiling occurs. |
| Halogenated (F/Cl) | Methanol | Water | Halogens lower solubility; requires high polarity to dissolve. |
| HCl Salt | Ethanol (Absolute) | Diethyl Ether | Gold Standard. Almost always yields needles. |
FAQ: Frequently Asked Questions
Q: I scratched the glass, but the oil won't crystallize. Why? A: Scratching only works if the solution is supersaturated with respect to the solid phase. If you are in the LLPS (oiling) region, scratching does nothing. You must lower the temperature or change the solvent composition to exit the "miscibility gap" before scratching will induce nucleation [3].
Q: Can I use water for recrystallization? A: Generally, no for the free base. N-benzyltyramine is too lipophilic. However, for the HCl salt, water can be used as a co-solvent with ethanol if the salt is extremely insoluble.
Q: My NMR shows pure product, but it's still a brown oil.
A: You likely have trace solvent entrapment preventing the lattice from snapping shut. Dissolve the oil in DCM, dry over
References
-
Mettler Toledo. "Oiling Out in Crystallization." Particle System Characterization. [Link]
-
LibreTexts Chemistry. "3.6F: Troubleshooting - Oiling Out." Organic Chemistry Lab Techniques. [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Structural Elucidation of 4-[2-(Benzylamino)ethyl]phenol (N-Benzyltyramine)
Executive Summary
Molecule: 4-[2-(Benzylamino)ethyl]phenol (Commonly: N-Benzyltyramine) Application: Key intermediate in the synthesis of phenethylamine-based pharmaceuticals and adrenergic receptor ligands. Analytical Challenge: Distinguishing the secondary amine product from the primary amine precursor (Tyramine) and the potential Schiff base (imine) intermediate formed during reductive amination.
This guide provides a rigorous structural verification workflow using 1H NMR spectroscopy. Unlike standard spectral lists, this document focuses on comparative analysis —demonstrating how to definitively prove synthesis success against common impurities and starting materials.
Experimental Protocol: Sample Preparation & Acquisition
Objective: To ensure visibility of exchangeable protons (OH, NH) and minimize resolution loss due to aggregation.
The Solvent System: DMSO-d6 vs. CDCl3
For this specific phenol-amine derivative, DMSO-d6 is the mandatory solvent for structural characterization, not CDCl3.
| Feature | DMSO-d6 (Recommended) | CDCl3 (Not Recommended) |
| Solubility | High. Dissolves the polar phenolic/amine salt forms easily. | Poor. Often requires derivatization or free-basing. |
| Exchangeable Protons | Visible. Strong H-bonding stabilizes Phenol-OH (~9.2 ppm) and Amine-NH. | Invisible/Broad. OH/NH often exchange too fast to be seen. |
| Water Peak | Distinct at ~3.33 ppm. | Varies, often overlaps with aliphatic regions. |
Step-by-Step Preparation
-
Massing: Weigh 10–15 mg of the dried product into a clean vial.
-
Note: Excess concentration (>20 mg/0.6 mL) can cause line broadening due to viscosity and H-bonding networks.
-
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical: Use a fresh ampoule to minimize water content (HOD peak at 3.33 ppm).
-
-
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.
-
Acquisition Parameters:
-
Scans (NS): 16–32 (sufficient for 1H).
-
Relaxation Delay (D1): ≥ 1.0 second (ensure integration accuracy of aromatic protons).
-
Temperature: 298 K (25°C).
-
Structural Elucidation & Assignment (DMSO-d6)
A. The Aliphatic "Fingerprint" Region (2.5 – 4.0 ppm)
This region contains the definitive proof of alkylation.
-
The "Smoking Gun" (Benzylic CH2): Look for a sharp singlet at ~3.75 ppm (2H) .
-
Why? This signal represents the new C-N bond formed between the benzyl group and the tyramine nitrogen. Its presence as a singlet (or slightly broadened singlet) confirms the benzyl attachment.
-
-
Ethyl Chain (Tyramine backbone):
- -methylene (-CH2-N): Triplet at ~2.70 ppm (2H) .
-
-methylene (Ar-CH2-): Triplet at ~2.60 ppm (2H) .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Note: These may partially overlap with the DMSO residual solvent peak (2.50 ppm).
B. The Aromatic Region (6.6 – 7.4 ppm)
This region shows the superposition of two distinct aromatic systems.
-
Phenol Ring (AA'BB' System):
-
Ortho to OH: Doublet (d, J ≈ 8.5 Hz) at ~6.68 ppm (2H) .
-
Meta to OH: Doublet (d, J ≈ 8.5 Hz) at ~7.02 ppm (2H) .
-
Diagnostic: The roof effect (intensity slanting) is typical for para-substituted phenols.
-
-
Benzyl Ring (Monosubstituted Benzene):
-
Multiplet: A complex set of peaks at 7.20 – 7.35 ppm (5H) .
-
Integration Check: The total integral of the aromatic region should be 9 protons (4 from phenol + 5 from benzyl).
-
C. Exchangeable Protons (Variable)
-
Phenolic OH: Broad singlet at ~9.15 ppm . Only visible in dry DMSO-d6.
-
Amine NH: Broad singlet, typically 3.0 – 5.0 ppm (highly concentration/pH dependent).
Comparative Analysis: Product vs. Alternatives
The most common failure modes in this synthesis are (1) recovering starting material or (2) stalling at the imine intermediate.
Table 1: Spectral Differentiation Matrix
| Feature | Target Product (N-Benzyltyramine) | Starting Material (Tyramine) | Intermediate (Schiff Base / Imine) |
| Benzylic Signal | Singlet (CH2) @ ~3.75 ppm | Absent | Singlet (CH=N) @ ~8.3–8.5 ppm |
| Aromatic Integral | 9H (Phenol + Benzyl) | 4H (Phenol only) | 9H (Phenol + Benzyl) |
| Ethyl Chain | Two Triplets (Shifted) | Two Triplets | Two Triplets (Deshielded) |
| Amine Proton | Broad Singlet (NH) | Broad Singlet (NH2) | Absent (replaced by C=N) |
Mechanism of Shift
-
Imine vs. Amine: The reduction of the C=N double bond (Imine) to the C-N single bond (Amine) shifts the benzylic proton signal upfield dramatically from ~8.4 ppm (deshielded sp2 carbon) to ~3.75 ppm (shielded sp3 carbon). This is the primary checkpoint for reaction completion.
Visual Logic Workflow (DOT Diagram)
The following diagram outlines the decision process for interpreting the spectrum during synthesis monitoring.
Caption: Logic flow for distinguishing N-benzyltyramine from precursors and intermediates based on proton integration and chemical shift.
Summary of Chemical Shifts (Data Table)
Solvent: DMSO-d6 | Reference: TMS (0.00 ppm) | Freq: 400 MHz[1]
| Assignment | Type | Shift ( | Multiplicity | Integral | Coupling ( |
| Phenol OH | Exch. | 9.15 | br s | 1H | - |
| Benzyl Ar-H | Arom. | 7.20 – 7.35 | m | 5H | - |
| Phenol Ar-H (meta) | Arom. | 7.02 | d | 2H | 8.4 Hz |
| Phenol Ar-H (ortho) | Arom. | 6.68 | d | 2H | 8.4 Hz |
| Benzylic CH2 | Aliph. | 3.75 | s | 2H | - |
| Ethyl | Aliph. | 2.70 | t | 2H | ~7.0 Hz |
| Ethyl | Aliph. | 2.60 | t | 2H | ~7.0 Hz |
Note: "Exch." indicates protons that may disappear upon D2O shake.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 31242 (4-Ethylphenol analogs and Tyramine derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]
-
PubChem Database. "Tyramine | C8H11NO." National Center for Biotechnology Information. [Link]
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[3] [Link]
Sources
Structural and Functional Evolution: N-benzyltyramine vs. Ro 25-6981 as GluN2B Antagonists
Executive Summary & Scientific Context
In the development of neuroprotective agents for stroke, traumatic brain injury, and neuropathic pain, the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor remains a high-value target. Unlike non-selective blockers (e.g., MK-801) that cause psychotomimetic side effects, GluN2B-selective antagonists offer a safer therapeutic window by targeting the allosteric N-terminal domain (NTD).
This guide objectively compares Ro 25-6981 , a highly potent and selective bis-benzylpiperidine antagonist, with N-benzyltyramine , a structural fragment representing the minimal pharmacophore of this class. By analyzing the transition from the simple N-benzyltyramine scaffold to the complex Ro 25-6981 structure, we elucidate the structure-activity relationships (SAR) that drive nanomolar potency and subtype selectivity.
Structural Analysis: Fragment vs. Optimized Lead
The dramatic difference in potency between these two molecules illustrates the principles of Fragment-Based Drug Design (FBDD) . The GluN2B NTD binding pocket is a "clamshell" interface that requires a molecule to span a specific distance to stabilize the closed (inactive) conformation.
Pharmacophore Deconstruction
-
N-benzyltyramine: Represents the "Head" and "Tail" of the pharmacophore but lacks the rigid linker necessary for high-affinity binding. It consists of a phenol group (hydrogen bond donor) and a hydrophobic benzyl group connected by a flexible ethylamine chain.
-
Ro 25-6981: An optimized bis-benzylpiperidine. It incorporates the phenol "head" and benzyl "tail" but connects them via a rigidified piperidine ring and a chiral propyl linker. This restricts conformational entropy and positions the functional groups perfectly within the GluN2B NTD cleft.
Visualization of Pharmacophore Evolution
The following diagram illustrates the structural relationship and the "locking" mechanism of the optimized antagonist.
Caption: Structural evolution from the flexible N-benzyltyramine fragment to the rigidified Ro 25-6981, highlighting the pharmacophore elements required to span the GluN2B NTD binding pocket.
Performance Comparison
The following data contrasts the functional performance of the optimized tool compound (Ro 25-6981) against the fragment class (N-benzyltyramine/Simple Benzylamines).
Quantitative Data Summary
| Feature | N-benzyltyramine (Fragment) | Ro 25-6981 (Optimized Tool) | Biological Implication |
| Binding Affinity (IC50) | ~1–10 µM (Estimated)* | 3 – 9 nM | Ro 25-6981 is >1000x more potent due to bivalent binding. |
| GluN2B Selectivity | Low to Moderate | >5,000-fold (vs GluN2A) | Ro 25-6981 avoids off-target effects on synaptic GluN2A receptors. |
| Mechanism | Weak Channel Block / Competitive | Allosteric Negative Modulator | Ro 25-6981 stabilizes the receptor in a desensitized state. |
| Activity Dependence | Low | High | Ro 25-6981 binding is enhanced by agonist presence (use-dependent). |
| Solubility | Moderate | Low (Requires DMSO/Acid) | Ro 25-6981 is lipophilic; formulation requires care. |
*Note: N-benzyltyramine affinity is inferred from SAR studies of ifenprodil fragments where removal of the piperidine linker drastically reduces affinity from nM to µM range.
Key Mechanistic Insight
Ro 25-6981 functions as a negative allosteric modulator .[1] It binds at the interface of the GluN1/GluN2B NTD heterodimer.
-
Why Ro 25-6981 wins: Its "dumbbell" shape allows the phenol ring to interact with GluN2B-Glu236 and the benzyl group to interact with GluN1-Phe113.
-
Why N-benzyltyramine fails: Lacking the rigid linker, it cannot simultaneously occupy both hydrophobic pockets or stabilize the closed cleft conformation effectively, resulting in rapid dissociation.
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A: [³H]Ifenprodil Displacement Binding Assay
This assay measures the affinity of compounds for the GluN2B allosteric site.
Reagents:
-
Ligand: [³H]Ifenprodil (Specific Activity ~60 Ci/mmol).
-
Tissue: Rat forebrain membranes (rich in GluN2B).[2]
-
Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific control: 10 µM Spermine or 10 µM Ro 25-6981.
Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension (20-50 µg protein).
-
25 µL [³H]Ifenprodil (Final concentration 2-5 nM).
-
25 µL Test Compound (Ro 25-6981: 10⁻¹² to 10⁻⁶ M; N-benzyltyramine: 10⁻⁹ to 10⁻⁴ M).
-
-
Equilibrium: Incubate at 4°C for 2 hours . (Note: Low temperature prevents ligand degradation and receptor internalization).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Protocol B: Two-Electrode Voltage Clamp (TEVC)
Functional validation of current inhibition in Xenopus oocytes.
Workflow:
-
Expression: Inject Xenopus oocytes with cRNA encoding GluN1 and GluN2B subunits (1:1 ratio).
-
Recording Solution: Mg²⁺-free Ringer’s solution containing 10 µM Glycine and 100 µM Glutamate (to activate receptors).
-
Application:
-
Establish stable baseline current.
-
Perfuse Ro 25-6981 (1 µM) or N-benzyltyramine (100 µM).
-
-
Validation Check: Ro 25-6981 should inhibit >90% of the current. The inhibition should be voltage-independent (characteristic of allosteric modulation, unlike the voltage-dependent block of Mg²⁺ or MK-801).
Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing these compounds, ensuring data integrity through specific checkpoints.
Caption: Decision matrix for validating GluN2B antagonists. Ro 25-6981 passes all checkpoints; N-benzyltyramine typically fails the affinity checkpoint at nanomolar concentrations.
Conclusion
For drug development professionals, the comparison between Ro 25-6981 and N-benzyltyramine serves as a textbook example of pharmacophore optimization. While N-benzyltyramine contains the essential binding elements (phenol and benzyl rings), it lacks the conformational constraint provided by the piperidine linker in Ro 25-6981.
-
Recommendation: Use Ro 25-6981 as the standard positive control for defining GluN2B-mediated currents or neuroprotection.
-
Research Utility: Use N-benzyltyramine derivatives only when conducting fragment-based screening or exploring novel linker chemistries to improve metabolic stability or blood-brain barrier penetration.
References
-
Fischer, G., et al. (1997). Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[2][3] Journal of Pharmacology and Experimental Therapeutics.
-
Mutel, V., et al. (1998). Characterization of [3H]Ro 25-6981 binding to the NR2B subunit of the NMDA receptor. Journal of Neurochemistry.
-
Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science. (Provides structural basis for the NTD "clamshell" mechanism).
-
Layton, M. E., et al. (2006). Synthesis and SAR of sulfonamide analogues of the NR2B selective antagonist Ro 25-6981. Bioorganic & Medicinal Chemistry Letters.
-
Tocris Bioscience. Ro 25-6981 Maleate Product Information & Technical Data.
Sources
Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzyltyramine
In the intricate world of drug discovery and metabolomics, mass spectrometry stands as an indispensable tool for elucidating molecular structures. The fragmentation pattern of a molecule within a mass spectrometer is its unique fingerprint, offering a wealth of information about its constituent parts and their connectivity. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of N-benzyltyramine, a compound of interest in various research fields. Leveraging fundamental principles of mass spectrometry and drawing comparisons with structurally related molecules, we will dissect the expected fragmentation pathways, offering researchers a robust framework for its identification and characterization.
The Structural Rationale: Understanding N-benzyltyramine's Fragmentation Propensity
N-benzyltyramine is a secondary amine featuring both a benzyl group and a tyramine moiety. This unique combination of structural motifs dictates its behavior upon ionization and subsequent fragmentation. The presence of two aromatic rings, a hydroxyl group, and a secondary amine functionality provides multiple potential sites for charge localization and bond cleavage.
The key to predicting the fragmentation pattern lies in understanding the relative stability of the resulting fragment ions. Benzylic and allylic cleavages are generally favored due to the resonance stabilization of the resulting carbocations. Similarly, the presence of heteroatoms like nitrogen and oxygen can direct fragmentation pathways.
Predicted Fragmentation Pathways of N-benzyltyramine
Under typical electron ionization (EI) or electrospray ionization (ESI) conditions followed by collision-induced dissociation (CID), N-benzyltyramine is expected to undergo several characteristic fragmentation reactions. The most probable pathways are initiated by the formation of a molecular ion ([M]⁺˙ in EI or [M+H]⁺ in ESI).
A crucial fragmentation pathway for N-benzyltyramine involves the cleavage of the C-C bond alpha to the nitrogen atom on the tyramine side, a process known as α-cleavage. This is a dominant fragmentation pathway for aliphatic amines.[1] Another significant fragmentation is the benzylic cleavage, leading to the formation of the highly stable benzyl cation.
The following diagram illustrates the primary predicted fragmentation pathways of N-benzyltyramine.
Caption: Predicted major fragmentation pathways of protonated N-benzyltyramine.
Comparative Fragmentation Analysis: N-benzyltyramine vs. Related Structures
To further solidify our understanding, it is instructive to compare the predicted fragmentation of N-benzyltyramine with that of its constituent parts and other related molecules.
| Compound | Key Fragmentation Pathways | Major Fragment Ions (m/z) |
| N-benzyltyramine | Benzylic cleavage, α-cleavage, C-N bond cleavage | 91, 136, 107 |
| Benzylamine | Benzylic cleavage, loss of NH₃ | 91, 77 |
| Tyramine | α-cleavage, loss of NH₃ | 107, 120 |
| N-Methylbenzylamine | α-cleavage, benzylic cleavage | 91, 44 |
Data for Benzylamine and N-Methylbenzylamine are based on established fragmentation patterns.[1]
This comparative table highlights the additive nature of fragmentation patterns. The presence of the benzyl group in N-benzyltyramine strongly suggests the formation of the m/z 91 ion, a hallmark of benzyl-containing compounds.[2] The tyramine moiety contributes to the formation of the hydroxybenzyl cation at m/z 107 and the immonium ion at m/z 136 through α-cleavage.
Experimental Protocol: Acquiring the Mass Spectrum of N-benzyltyramine
To experimentally verify the predicted fragmentation pattern, the following protocol using a standard liquid chromatography-mass spectrometry (LC-MS/MS) system is recommended.
Objective: To obtain the ESI-MS/MS spectrum of N-benzyltyramine.
Materials:
-
N-benzyltyramine standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of N-benzyltyramine in 50:50 methanol/water with 0.1% formic acid.
-
Chromatographic Separation (Optional but Recommended):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Range: m/z 50-300.
-
MS/MS Analysis:
-
Select the protonated molecule [M+H]⁺ (expected at m/z 228) as the precursor ion.
-
Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe the fragmentation pattern.
-
-
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for acquiring the ESI-MS/MS spectrum of N-benzyltyramine.
Conclusion: A Predictive Framework for Structural Elucidation
While a definitive fragmentation pattern for N-benzyltyramine requires experimental validation, the principles of mass spectrometry and comparative analysis of related structures provide a strong predictive framework. The expected formation of the benzyl cation (m/z 91), the tyramine immonium ion (m/z 136), and the hydroxybenzyl cation (m/z 107) are key diagnostic ions that researchers can utilize for its identification in complex matrices. This guide serves as a valuable resource for scientists and drug development professionals, enabling them to approach the structural elucidation of N-benzyltyramine and similar compounds with a solid theoretical and practical foundation.
References
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
-
N-Methylbenzylamine Mass Spectrum. NIST WebBook. [Link]
Sources
Technical Guide: Validating Purity of N-Benzyltyramine via Thin-Layer Chromatography (TLC)
Executive Summary
N-benzyltyramine (NB) is a pharmacologically active secondary amine and a structural analog of tyramine, frequently synthesized via the reductive amination of benzaldehyde and tyramine. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity, Thin-Layer Chromatography (TLC) offers a rapid, cost-effective orthogonal method for reaction monitoring and qualitative validation.
This guide outlines a robust TLC protocol specifically engineered to overcome the common "amine tailing" phenomenon associated with phenolic amines. It compares TLC performance against HPLC and NMR, providing researchers with a decision framework for selecting the appropriate validation method during drug development workflows.
Part 1: Technical Context & Chemical Behavior
The Challenge: Phenolic Amines on Silica
Validating N-benzyltyramine presents two distinct chromatographic challenges:
-
Amine Interaction: The basic nitrogen interacts strongly with acidic silanol groups (
) on standard silica plates, causing "streaking" or "tailing" that obscures impurities. -
Phenolic Oxidation: The para-hydroxyl group makes the compound susceptible to oxidation, potentially creating false "impurity" spots at the origin if the plate is not handled correctly.
Synthesis & Impurity Profile
To validate purity, one must first understand what impurities to look for. In a standard reductive amination synthesis, the mixture will likely contain:
-
Product: N-benzyltyramine (Secondary Amine).
-
Starting Material A: Benzaldehyde (Aldehyde, non-polar).
-
Starting Material B: Tyramine (Primary Amine, highly polar).
-
Side Product: N,N-dibenzyltyramine (Tertiary Amine, over-alkylation).
Part 2: Validated Experimental Protocol
Materials & Reagents
-
Stationary Phase: Silica Gel 60
aluminum or glass-backed plates. -
Reference Standards: Pure Benzaldehyde, Tyramine, and N-benzyltyramine (if available).
-
Mobile Phase (Optimized): Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (
, 25%) in a 90:9:1 ratio.-
Why Ammonia? The base competes for the acidic silanol sites on the silica, suppressing amine ionization and preventing tailing.
-
Step-by-Step Methodology
Step A: Sample Preparation
Dissolve 5-10 mg of the sample in 1 mL of Methanol .
-
Critical: If your sample is an HCl salt, add 1 drop of Triethylamine (Et3N) to the vial to free-base the amine before spotting. Salts often remain at the baseline.
Step B: Plate Spotting
Apply 1-2
-
Lane 1: Tyramine (Starting Material)
-
Lane 2: Benzaldehyde (Starting Material)
-
Lane 3: Reaction Mixture / Purified Sample[1]
-
Lane 4: Co-spot (Sample + Authentic Standard)
Step C: Elution
Develop the plate in a saturated chamber until the solvent front reaches 1 cm from the top. Dry the plate rapidly with a stream of warm air to remove ammonia (which interferes with Ninhydrin).
Step D: Visualization (Dual-Mode)
-
UV (254 nm): Circle dark spots (quenching). All aromatic components (Benzaldehyde, NB, Tyramine) will be visible.
-
Ninhydrin Stain: Dip in Ninhydrin solution and heat at 110°C for 2-3 minutes.
-
Tyramine (Primary):[2] Deep Purple/Blue.
-
N-benzyltyramine (Secondary): Faint Orange/Brown or weak Purple (distinct from primary amines).
-
Benzaldehyde: No reaction.
-
Workflow Diagram
Figure 1: Optimized TLC workflow for N-benzyltyramine validation.
Part 3: Data Analysis & Interpretation[1][3]
Expected Rf Values (Relative)
In the recommended DCM:MeOH:NH4OH (90:9:1) system, polarity dictates migration:
| Compound | Chemical Class | Polarity | Relative Rf | Visualization |
| Benzaldehyde | Aldehyde | Low | High (~0.7 - 0.8) | UV Only |
| N,N-dibenzyltyramine | Tertiary Amine | Low-Mid | High-Mid (~0.6) | UV, Iodine |
| N-benzyltyramine | Secondary Amine | Mid | Mid (~0.4 - 0.5) | UV, Ninhydrin (Faint) |
| Tyramine | Primary Amine | High | Low (~0.1 - 0.2) | UV, Ninhydrin (Purple) |
Interpreting the Plate[4]
-
Pure Product: Single spot at Rf ~0.45.
-
Incomplete Reaction: Presence of spot at Rf ~0.15 (Tyramine) or Rf ~0.75 (Benzaldehyde).
-
Over-Alkylation: Presence of a spot running higher than the product (Tertiary amine).
Part 4: Comparative Analysis (TLC vs. Alternatives)
While TLC is excellent for rapid checking, it must be contextualized against quantitative methods.
Performance Comparison Matrix
| Feature | TLC (Silica) | HPLC (Reverse Phase) | 1H-NMR |
| Primary Utility | Rapid qualitative screen, reaction monitoring. | Quantitative purity (%), trace impurity detection. | Structural confirmation, salt counter-ion ratio.[3] |
| Limit of Detection | ~20–300 ng (Visual) | ~2–10 ng (UV Detector) | ~1% (High conc. required) |
| Specificity | Moderate (Co-elution possible). | High (Gradient elution separates analogs). | High (Distinct chemical shifts). |
| Cost/Run | < $1.00 | $20.00 - $50.00 (Solvents/Column wear) | $10.00 - $100.00 (Instrument time) |
| Time | 10–20 Minutes | 30–60 Minutes | 10–30 Minutes |
| Amine Handling | Requires base (NH4OH) to prevent tailing. | Requires buffers (TFA/Formic Acid) or high pH columns. | No specific issue; distinct shifts for NH protons. |
Decision Logic: When to use which?
Figure 2: Decision matrix for selecting validation methodology.
References
-
PubChem. (2025).[4][5][6][7][8] N-benzyltyramine Compound Summary. National Library of Medicine. [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Ninhydrin and Iodine Stains. [Link]
-
ResearchGate. (2018). Comparison of HPLC and TLC Techniques for Determination of Biogenic Amines. Enliven: Toxicology & Allied Clinical Pharmacology. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Synthesis of Amines. [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Systems for Thin-layer Chromatography of Novabiochem Products [sigmaaldrich.com]
- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Benzyl-butyramide | C11H15NO | CID 221807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Benzylidenebenzylamine | C14H13N | CID 95831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyltyramine | C10H13NO2 | CID 121051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Benzylformamide | C8H9NO | CID 80654 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the FTIR Analysis of 4-[2-(Benzylamino)ethyl]phenol: A Comparative Approach
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, reliable, and non-destructive method for identifying functional groups, making it an indispensable tool for molecular characterization.[1] This guide offers an in-depth analysis of the expected FTIR spectral characteristics of 4-[2-(Benzylamino)ethyl]phenol, a molecule of interest in medicinal chemistry due to its structural relation to various bioactive compounds.
Instead of merely presenting a list of peaks, this document adopts a comparative methodology. By dissecting the molecule into its constituent functional parts—the phenol ring, the secondary amine, and the benzyl group—we will predict its spectral features. These predictions will be grounded in experimental data from structurally analogous compounds: phenol, benzylamine, and the closely related 4-hydroxyphenethylamine (tyramine). This approach not only facilitates the identification of the target molecule but also deepens the understanding of how different structural motifs contribute to the overall infrared spectrum.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
To ensure the reliability and reproducibility of FTIR data, a standardized experimental protocol is paramount. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid organic compounds due to its minimal sample preparation and consistent path length.[2][3]
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Before acquiring a background or sample spectrum, meticulously clean the ATR crystal (typically diamond or germanium). Use a solvent-grade isopropanol or ethanol on a non-abrasive wipe (e.g., lint-free lens paper) to remove any residues from previous measurements. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be computationally subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[1]
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the solid sample. This ensures intimate contact between the sample and the ATR crystal, which is critical for obtaining a strong, high-quality spectrum.[1]
-
Sample Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a spectral resolution of 4 cm⁻¹. The standard mid-IR range of 4000–400 cm⁻¹ is appropriate for this analysis.[4]
-
Data Processing and Cleaning: After data acquisition, clean the sample from the ATR crystal using the same procedure as in Step 2. The acquired spectrum should be baseline-corrected and normalized if required for comparison.
This self-validating protocol ensures that the obtained spectrum is a true representation of the sample, free from artifacts of contamination or poor sample contact.
Logical Workflow for Spectral Analysis
Caption: Workflow for FTIR analysis and interpretation.
Predicted FTIR Spectrum: A Functional Group Analysis
The structure of this compound combines several key functional groups, each with characteristic vibrational frequencies. We will predict these based on established correlation tables and comparison with known spectra.
O-H and N-H Stretching Region (3600 - 3200 cm⁻¹)
-
Phenolic O-H Stretch: Phenols exhibit a characteristic, strong, and broad absorption band due to hydrogen bonding.[5][6] For this compound, this peak is expected to appear in the range of 3550 - 3200 cm⁻¹ . The significant broadening is a direct result of intermolecular hydrogen bonding between the phenolic hydroxyl groups.
-
Secondary Amine N-H Stretch: Secondary amines typically show a single, moderate to weak absorption band in the 3500 - 3300 cm⁻¹ range. This peak is often sharper than the O-H stretch but can be obscured by or overlap with the much broader O-H band in this molecule.
C-H Stretching Region (3100 - 2800 cm⁻¹)
-
Aromatic C-H Stretch: The presence of two aromatic rings (one from phenol, one from benzyl) will result in multiple, sharp, weak to medium peaks appearing just above 3000 cm⁻¹. Expect these absorptions in the 3100 - 3000 cm⁻¹ range.
-
Aliphatic C-H Stretch: The ethyl bridge (-CH₂-CH₂-) contains sp³ hybridized carbons. These will produce medium to strong, sharp absorption peaks in the 3000 - 2850 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[7]
Aromatic C=C Stretching Region (1650 - 1450 cm⁻¹)
The benzene rings will give rise to a series of characteristic absorptions due to carbon-carbon double bond stretching within the ring. Typically, two to four sharp bands of variable intensity are observed in this region. Key expected peaks are around 1600 cm⁻¹ and 1500-1450 cm⁻¹ .[8]
Fingerprint Region (< 1500 cm⁻¹)
This region contains a wealth of complex, unique absorptions ideal for confirming a molecule's identity.
-
N-H Bending: The in-plane bending vibration of the secondary amine is expected around 1550 - 1480 cm⁻¹ , though it can be variable.
-
C-O Stretching (Phenolic): A strong, characteristic band for the phenolic C-O stretch is expected in the range of 1260 - 1180 cm⁻¹ .[9] This peak is a reliable indicator of the phenol functional group.
-
C-N Stretching: The stretching vibration of the aliphatic amine C-N bond will appear as a medium to weak absorption between 1250 - 1020 cm⁻¹ .
-
Aromatic C-H Out-of-Plane Bending: These strong absorptions are highly diagnostic of the substitution pattern on the aromatic rings.
-
Para-substituted Ring (Phenol part): Expect a strong band in the 860 - 800 cm⁻¹ range.
-
Monosubstituted Ring (Benzyl part): Expect two strong bands, one near 770 - 730 cm⁻¹ and another near 710 - 690 cm⁻¹ .
-
Data Summary and Comparative Analysis
To validate our predictions, we will compare them with the known spectral features of simpler, related molecules.
| Functional Group | Vibrational Mode | Predicted Range (cm⁻¹) for this compound | Comparative Data (cm⁻¹) |
| Phenol O-H | Stretching (H-bonded) | 3550 - 3200 (Broad, Strong) | Phenol: ~3550 - 3230 (Broad)[5] |
| Secondary Amine N-H | Stretching | 3500 - 3300 (Medium, may overlap with O-H) | Benzylamine (Primary): ~3380, 3300 (two bands) |
| Aromatic C-H | Stretching | 3100 - 3000 (Medium) | Phenol: ~3040; Benzylamine: ~3080-3030[8] |
| Aliphatic C-H | Stretching | 3000 - 2850 (Medium-Strong) | 4-Ethylphenol: ~2960-2870 |
| Aromatic C=C | Ring Stretching | ~1600, ~1500 (Medium-Strong) | Phenol: ~1600, 1500; Benzylamine: ~1605, 1495 |
| Phenol C-O | Stretching | 1260 - 1180 (Strong) | Phenol: ~1220; 4-Ethylphenol: ~1240 |
| Amine C-N | Stretching | 1250 - 1020 (Medium-Weak) | Benzylamine: ~1270-1130 |
| Aromatic C-H | Out-of-Plane Bending (p-sub) | 860 - 800 (Strong) | 4-Ethylphenol: ~820 |
| Aromatic C-H | Out-of-Plane Bending (mono-sub) | 770 - 730 and 710 - 690 (Strong) | Benzylamine: ~735, 695 |
The most direct comparison can be made with 4-hydroxyphenethylamine (Tyramine) , which represents the core structure minus the benzyl group. The FTIR spectrum of tyramine will show the phenolic O-H, aromatic C-H, aliphatic C-H, and p-substituted ring bending peaks in nearly identical positions. The key differences in the spectrum of this compound will be:
-
The appearance of N-H stretch and bend signals (secondary amine).
-
The addition of C-H and C=C stretching peaks from the monosubstituted benzyl ring.
-
The highly diagnostic strong out-of-plane bending peaks for a monosubstituted ring near 750 and 700 cm⁻¹.
Molecular Structure and Key Functional Groups
Sources
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- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. youtube.com [youtube.com]
Comparative Potency of N-benzyltyramine vs. N-methyltyramine: A Guide for Researchers
This guide provides a detailed comparison of the biological potency of two tyramine derivatives, N-benzyltyramine and N-methyltyramine. Designed for researchers in pharmacology and drug development, this document synthesizes available experimental data to elucidate the structure-activity relationships that govern the potency of these compounds at key physiological targets.
Introduction: Structurally Related Amines with Divergent Profiles
N-methyltyramine (also known as hordenine) and N-benzyltyramine are both naturally occurring phenethylamine alkaloids derived from the parent compound tyramine.[1] Their core structure allows them to interact with various biogenic amine receptors, but the substitution at the amine—a small methyl group versus a bulky benzyl group—dramatically influences their pharmacological profile. N-methyltyramine is a well-studied protoalkaloid found in various plants, while N-benzyltyramine is less characterized but holds interest due to the significant impact N-benzyl substitution has on the potency of other phenethylamines and tryptamines.[2][3]
This guide will compare their potency by examining their interactions with two primary receptor families: Adrenergic Receptors and Trace Amine-Associated Receptors (TAARs).
Comparative Potency Analysis: A Tale of Two Substituents
The potency of a ligand is a composite of its binding affinity (how strongly it binds to a receptor) and its efficacy (the degree to which it activates the receptor upon binding).[4] The available data, primarily focused on N-methyltyramine, reveals key differences when contextualized with general principles of N-benzyl substitution.
N-methyltyramine has been identified as an antagonist at α-adrenergic receptors.[5] Specifically, it competes for binding at α2-adrenoceptors, which are crucial for regulating neurotransmitter release.[1][6]
Experimental data shows that N-methyltyramine inhibits the binding of a known α2-agonist ([³H]p-aminoclonidine) with a moderate inhibitory concentration (IC50).[1][7] This indicates a direct interaction, although its affinity is weaker than that of selective antagonists like RX821002.[6][7]
| Compound | Receptor Target | Assay Type | Potency (IC50) | Notes | Reference |
| N-methyltyramine | α2-Adrenoceptor (Rat Brain) | Radioligand Binding | 5.53 x 10⁻⁶ M (5.53 µM) | Weaker affinity antagonist | [6][7] |
| RX821002 | α2-Adrenoceptor (Rat Brain) | Radioligand Binding | 1.07 x 10⁻⁸ M (10.7 nM) | Potent antagonist for comparison | [6] |
No direct experimental binding data for N-benzyltyramine at adrenergic receptors was identified in the surveyed literature. However, structure-activity relationship (SAR) studies on other phenethylamines have shown that N-benzyl substitution can increase affinity and potency, particularly at serotonin 5-HT2A receptors, by engaging additional residues within the receptor's binding pocket.[3] It is plausible, though not experimentally confirmed, that the bulky benzyl group could similarly alter the binding of N-benzyltyramine at adrenergic receptors compared to the smaller methyl group.
TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic systems and is activated by trace amines like tyramine.[8][9] Both N-methyltyramine and its parent compound, tyramine, are known agonists at TAAR1.[10]
A recent study directly compared the functional potency of several phenethylamine analogues at human TAAR1 by measuring cyclic AMP (cAMP) production.
| Compound | Receptor Target | Assay Type | Potency (EC50) | Efficacy (Emax) | Reference |
| Tyramine | Human TAAR1 | cAMP Production | 9.5 µM | 77% | [10] |
| N-methyltyramine | Human TAAR1 | cAMP Production | 23 µM | 83% | [10] |
| Phenethylamine | Human TAAR1 | cAMP Production | 8.8 µM | 97% | [10] |
No direct experimental data for N-benzyltyramine at TAAR1 was identified.
Causality and Structure-Activity Relationship (SAR)
The observed differences in potency can be attributed to the steric and electronic properties of the N-substituent.
-
N-methyl Group: A small, electron-donating group that adds minimal bulk. Its presence on N-methyltyramine results in slightly lower potency at TAAR1 compared to tyramine, but it is still readily accommodated by the binding pockets of both TAAR1 and α2-adrenergic receptors.[10]
Experimental Protocol: Determining Ligand Potency via Radioligand Binding Assay
To provide a direct and definitive comparison between N-benzyltyramine and N-methyltyramine, a competitive radioligand binding assay is a standard and robust method. This protocol allows for the determination of the binding affinity (expressed as the inhibition constant, Ki) of the test compounds.
Objective: To determine the affinity (Ki) of N-benzyltyramine and N-methyltyramine for a specific receptor (e.g., α2-adrenoceptor).
Principle: The assay measures the ability of an unlabeled test compound (the "competitor," e.g., N-methyltyramine) to displace a labeled, high-affinity radioligand (e.g., [³H]p-aminoclonidine) from the receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50, which can then be converted to the Ki value.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express the target receptor (e.g., rat cerebral cortex for α2-adrenoceptors) in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the pellet by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the total protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer.
-
A fixed concentration of radioligand (e.g., [³H]p-aminoclonidine at its approximate Kd concentration).
-
Increasing concentrations of the unlabeled test compound (N-benzyltyramine or N-methyltyramine), typically in a semi-log dilution series.
-
Control wells:
-
Total Binding: Contains only radioligand and membranes (no competitor).
-
Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a known, potent unlabeled ligand to saturate all specific binding sites.
-
-
-
-
Incubation:
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
-
Termination and Harvesting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Upon binding and activation, TAAR1 and α2-adrenoceptors initiate distinct downstream signaling cascades.
-
TAAR1 Signaling: As a canonical Gs-coupled receptor, TAAR1 activation leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). This cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal activity.[11]
-
α2-Adrenoceptor Signaling: This receptor is coupled to the inhibitory G-protein, Gi. Activation of α2-adrenoceptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway serves as a negative feedback mechanism to reduce further neurotransmitter release from the presynaptic terminal.
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- 11. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 4-[2-(Benzylamino)ethyl]phenol
[1][2]
Synonyms: N-Benzyltyramine; N-(4-Hydroxyphenethyl)benzylamine CAS: 10564-48-4 (Analogous reference) Chemical Family: Phenolic Amines / Tyramine Derivatives[1][2]
Executive Safety Summary & Chemical Profile
For Immediate Attention: This compound is a Tyramine derivative .[2] Beyond standard chemical hazards, it possesses significant biological activity (sympathomimetic properties).[2] Researchers must handle this substance not just as a corrosive chemical, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.[2]
The "Dual-Hazard" Mechanism
The molecule contains two distinct functional groups that dictate its disposal and safety profile:[1]
-
The Phenolic Moiety: Provides acidity and significant toxicity/corrosivity to skin and mucous membranes.[2] Phenols rapidly penetrate nitrile gloves.[2]
-
The Secondary Amine: Provides basicity and potential for sensitization.[2]
Critical Incompatibility:
WARNING: Never dispose of this compound (or its solutions) in waste streams containing Nitric Acid or strong oxidizers. Reasoning: Phenols react rapidly with nitric acid to form nitrophenols (e.g., Picric Acid derivatives), which are shock-sensitive explosives.[2]
Hazard Identification & PPE Matrix
GHS Classification (Derived)[2]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2]
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2]
-
Target Organ Toxicity: Cardiovascular system (due to Tyramine backbone).[2]
Personal Protective Equipment (PPE) Selection
Standard nitrile gloves offer insufficient protection against phenolic compounds.[2] Use the following "Self-Validating" PPE protocol:
| PPE Component | Specification | Scientific Rationale |
| Primary Glove | Silver Shield / 4H (Laminate) | Phenols permeate nitrile in <10 mins.[1][2] Laminate offers >4 hours breakthrough time.[2] |
| Secondary Glove | Nitrile (Long Cuff) | Worn over the laminate glove for dexterity and mechanical protection.[1][2] |
| Respiratory | P100 / N95 + Organic Vapor | Prevent inhalation of dusts.[1][2] Amine vapors can cause respiratory sensitization.[2] |
| Eye Protection | Chemical Goggles + Face Shield | Required during liquid handling.[1][2] Safety glasses are insufficient for corrosive liquids.[2] |
Disposal Workflow & Segregation Logic
The Segregation Protocol
Effective disposal relies on chemical compatibility. 4-[2-(Benzylamino)ethyl]phenol is amphoteric (acts as acid and base) but should generally be managed as Basic Organic Waste .[2]
Step-by-Step Segregation:
-
Isolate: Do not mix with acidic waste streams.[2]
-
Solvent Check: If in solution, identify the solvent.[2]
-
Quench (Trace Amounts): For trace residue on glassware, rinse with a dilute sodium bicarbonate solution before final solvent wash.[2]
Waste Stream Decision Matrix
The following logic flow ensures compliance with RCRA regulations and prevents reactive incidents.
Figure 1: Decision matrix for waste stream segregation. Note the critical exclusion of oxidizing acids.[2][4]
Spill Response Protocol (Operational)
Scenario: 500mg - 5g spill of solid powder on benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[2] Amines have strong odors; phenols are odorless but toxic.[2]
-
Don PPE: Put on Laminate gloves (inner) and Nitrile gloves (outer).[2]
-
Containment (Dry):
-
Neutralization/Cleanup:
-
Disposal: Label the jar as "Hazardous Waste: Debris contaminated with Phenolic Amine."[2]
Regulatory Compliance & Classification
RCRA (USA)
While not explicitly listed on the P-List or U-List by this specific name, the waste must be characterized by its properties:
-
Characteristic of Corrosivity (D002): If pH < 2 or > 12.5 (aqueous).[2]
-
Generator Knowledge: You must declare it as Toxic based on the phenol content.[2]
Transportation (DOT/IATA)
If shipping waste off-site, use the generic classification for Corrosive Solids/Liquids if specific data is unavailable:
References
-
PubChem. (n.d.).[2] 4-[2-(Ethylamino)ethyl]phenol Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2][7]
-
US Environmental Protection Agency. (2024). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved from [Link][2]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]
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A Comprehensive Guide to the Safe Handling of 4-[2-(Benzylamino)ethyl]phenol
Understanding the Risks: A Hazard Profile
4-[2-(Benzylamino)ethyl]phenol belongs to the phenol family, a class of compounds known for their corrosive and toxic properties. The primary hazards associated with phenols include severe skin burns, serious eye damage, and toxicity upon ingestion, inhalation, or dermal absorption.[1][2][3] The presence of the benzylaminoethyl substituent may alter the compound's reactivity and biological activity, but the fundamental hazards of the phenolic group should be the primary consideration in a risk assessment.
Key Potential Hazards:
-
Corrosivity: Capable of causing severe burns to skin and eyes upon contact.[1][3]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Systemic effects can target the central nervous system, liver, and kidneys.[4]
-
Irritation: May cause respiratory tract irritation.[1]
| Hazard Category | Potential Effects | Primary Routes of Exposure |
| Acute Toxicity | Harmful or fatal if ingested, inhaled, or absorbed through the skin. | Oral, Dermal, Inhalation |
| Skin Corrosion/Irritation | Causes severe skin burns and blistering.[3] | Dermal |
| Eye Damage/Irritation | Risk of serious eye damage, potentially leading to blindness.[2] | Ocular |
| Respiratory Irritation | May cause irritation to the nose, throat, and lungs. | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE should be based on the specific laboratory operation being performed and the potential for exposure.
Core PPE Requirements:
-
Hand Protection: Standard nitrile gloves may not offer sufficient protection against prolonged or direct contact with phenols. It is highly recommended to use gloves specifically rated for chemical resistance to phenols, such as neoprene or butyl rubber gloves.[4] For incidental contact, double-gloving with a thicker nitrile glove (e.g., 8mil) can be an acceptable practice, with the understanding that gloves must be changed immediately upon contamination.[4]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4] When there is a risk of splashing, a face shield worn over safety goggles is mandatory to protect the entire face.[4]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is essential.[4] For procedures with a higher risk of splashes, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[4]
-
Footwear: Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[4]
Respiratory Protection:
All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5] If a fume hood is not available, or if there is a potential for aerosol generation that cannot be contained, a properly fitted respirator with an appropriate organic vapor cartridge should be used.
Operational Protocols: From Receipt to Disposal
A systematic and well-documented workflow is crucial for minimizing the risks associated with handling this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Ensure the storage location is clearly labeled with the appropriate hazard warnings.
2. Weighing and Solution Preparation:
-
All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood.[5]
-
Use a disposable weighing boat or paper to avoid contamination of balances.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Experimental Use:
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1]
-
Keep all containers of this compound and its solutions tightly closed when not in use.
-
Clearly label all vessels containing the compound.
4. Decontamination and Waste Disposal:
-
All disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be considered hazardous waste.
-
Collect all liquid and solid waste in designated, properly labeled, and sealed hazardous waste containers.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures. Do not pour phenolic waste down the drain.[2]
Visualizing Safety: Procedural Diagrams
To further clarify the essential safety workflows, the following diagrams illustrate the correct procedures for donning and doffing PPE, and the pathway for chemical waste disposal.
Caption: PPE Donning Sequence
Caption: PPE Doffing Sequence
Caption: Chemical Waste Disposal Pathway
Emergency Preparedness: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical to mitigating harm.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention. Some protocols recommend subsequent decontamination with polyethylene glycol (PEG) 300 or 400 where available.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[6]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these stringent safety protocols, researchers can confidently and responsibly handle this compound, ensuring both the integrity of their work and the safety of themselves and their colleagues.
References
-
U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Phenol. Integrated Risk Information System (IRIS). Retrieved from [Link]
-
Research Institute for Fragrance Materials. (2021, January 16). p-ethylphenol, CAS Registry Number 123-07-9. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, April 24). Phenol, 4-amino-2-[[(2-hydroxyethyl)amino]methyl]- and its dihydrochloride: Human health tier II assessment. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethylphenol, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-(Ethylamino)ethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(11), 5845-5892. [Link]
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Li, J., et al. (2025, August 5). Direct Amination of Phenols under Metal-Free Conditions. Molecules, 30(15), 3423. [Link]
-
The Good Scents Company. (n.d.). 4-ethyl phenol p-ethylphenol. Retrieved from [Link]
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- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
